molecular formula C15H13N B1600089 9-Anthracenemethanamine CAS No. 2476-68-8

9-Anthracenemethanamine

Cat. No.: B1600089
CAS No.: 2476-68-8
M. Wt: 207.27 g/mol
InChI Key: MEQDVTFZLJSMPO-UHFFFAOYSA-N
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Description

9-Anthracenemethanamine (CAS 2476-68-8) is an aromatic amine derivative where an amine functional group is linked via a methylene spacer to the 9-position of an anthracene ring. This specific architecture, featuring an electron-rich amine donor and an electron-accepting anthracene moiety, makes it an invaluable compound in the study and development of photoinduced electron transfer (PET) systems . Researchers utilize this molecule as a foundational building block for the synthesis of sophisticated molecular sensors and switches . The compound is particularly significant in the design of fluoroionophores and pH indicators, where its fluorescence is quenched via PET and can be reversibly restored upon binding to a target proton or cation, providing a reliable signaling mechanism . Its applications extend to materials science, contributing to the development of organic conductors, electroluminescent materials, and systems with non-linear optical activity . Beyond sensing, this compound undergoes distinct electron-transfer pathways depending on the initiation method. Chemically-induced reactions with agents like ceric ammonium nitrate (CAN) primarily lead to nitration and oxidation, while photochemical irradiation can result in electron-transfer-mediated C-N bond cleavage followed by dimerization . The efficiency of its fluorescence quenching and electron transfer rate is directly correlated to the electron availability on the donor nitrogen atom, allowing researchers to fine-tune its photophysical properties through structural modifications to the amine component . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

anthracen-9-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQDVTFZLJSMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454662
Record name 9-Anthracenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2476-68-8
Record name 9-Anthracenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Section 1: Core Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 9-Anthracenemethanamine

Topic: this compound CAS Number: 2476-68-8 Audience: Researchers, scientists, and drug development professionals.

This guide serves as a comprehensive technical resource for understanding the core properties, synthesis, characterization, and applications of this compound. As a foundational building block in medicinal chemistry and materials science, this molecule's utility is intrinsically linked to the unique photophysical properties of its anthracene core.

This compound, identified by the CAS Number 2476-68-8, is an aromatic amine featuring a primary aminomethyl group attached to the 9-position of an anthracene scaffold.[1][2] This structure imparts significant fluorescence, making it a valuable component in the design of fluorescent probes and labels.

Its fundamental properties are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

Identifier & PropertyValueSource
CAS Number 2476-68-8PubChem[1]
IUPAC Name anthracen-9-ylmethanaminePubChem[1]
Synonyms 9-Aminomethylanthracene, 9-AnthrylmethylamineChemSrc[2]
Molecular Formula C₁₅H₁₃NPubChem[1]
Molecular Weight 207.27 g/mol PubChem[1]
Exact Mass 207.1048 g/mol PubChem[1]
LogP 4.15ChemSrc[2]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 1PubChem[1]

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via the reduction of a suitable precursor derived from 9-anthraldehyde or by nucleophilic substitution from 9-(chloromethyl)anthracene. The choice of pathway often depends on the availability of starting materials and the desired scale.

A prevalent and reliable laboratory-scale method involves the reductive amination of 9-anthraldehyde. This two-step, one-pot approach is favored for its operational simplicity and high yields.

Experimental Protocol: Reductive Amination of 9-Anthraldehyde
  • Imine Formation: 9-Anthraldehyde (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol. An excess of an ammonia source (e.g., ammonium acetate, ~10 equivalents) is added. The reaction is stirred at room temperature. The formation of the intermediate imine is the critical first step; the acidic nature of the ammonium salt can catalyze this condensation by activating the carbonyl group.

  • Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄, ~1.5-2 equivalents), is added portion-wise to the mixture. The choice of NaBH₄ is strategic; it is selective for the imine C=N bond over the aromatic rings of the anthracene core, preventing over-reduction. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

  • Workup and Isolation: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1M NaOH) to deprotonate the amine and facilitate its extraction into the organic layer.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 9-Anthraldehyde C Anthracen-9-ylmethanimine (Intermediate) A->C Condensation B Ammonia Source (NH4OAc) B->C E This compound (Product) C->E Hydride Reduction D Sodium Borohydride (NaBH4) D->E F Crude Product E->F Workup G Pure Product F->G Column Chromatography

Caption: Reductive amination workflow for this compound.

Section 3: Analytical Characterization for Structural Validation

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. The aromatic region (typically ~7.4-8.6 ppm) will show a complex multiplet pattern characteristic of the 9-substituted anthracene core.[3] A key diagnostic signal is a singlet for the benzylic methylene protons (-CH₂-) adjacent to the amine, and a broad singlet for the amine protons (-NH₂) which can exchange with D₂O.

  • ¹³C NMR Spectroscopy: This provides a carbon backbone fingerprint. One expects to see multiple signals in the aromatic region (~125-132 ppm) and a distinct signal for the aliphatic -CH₂- carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The expected [M+H]⁺ ion for C₁₅H₁₃N would be approximately 208.1121, providing definitive evidence of the compound's elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching bands (typically two bands for a primary amine) in the 3300-3500 cm⁻¹ region and C-H stretching from the aromatic rings.

Section 4: Applications in Drug Development and Research

The anthracene moiety is not merely a passive scaffold; its well-defined photophysical properties are central to the molecule's utility.

  • Fluorescent Probes and Derivatization: this compound serves as a fluorescent tag. Its primary amine provides a reactive handle for conjugation to biomolecules (peptides, proteins, oligonucleotides) or small molecules. The resulting derivatives can be tracked and quantified using fluorescence spectroscopy. For instance, its N-methylated analog, 9-(Methylaminomethyl)anthracene, is used as a derivatizing reagent for the highly sensitive detection of isocyanates in environmental samples via HPLC with fluorescence detection.[4]

  • Scaffold for DNA-Targeting Agents: The planar anthracene ring is an effective DNA intercalator. Researchers have leveraged this by attaching polyamine side chains to the 9-aminomethylanthracene core.[5] These polyamines provide electrostatic interactions with the negatively charged phosphate backbone of DNA, enhancing binding affinity. Upon UV irradiation, the anthracene can act as a photosensitizer, generating reactive oxygen species or directly cleaving the DNA backbone.[5] This application is highly relevant in the development of photodynamic therapies and tools for molecular biology.

  • Building Block in Medicinal Chemistry: The aminoanthracene core is a privileged structure found in various biologically active compounds, including some with anticancer properties.[6] this compound provides a versatile entry point for synthesizing a library of derivatives for high-throughput screening in drug discovery campaigns.

Conceptual Application Diagram

G cluster_0 Functionalization via Primary Amine cluster_1 Resulting Applications A This compound (Core Building Block) B Biomolecule (e.g., Peptide) A->B Coupling C Polyamine Chain A->C Alkylation D Pharmacophore A->D Amide Bond Formation E Fluorescently Labeled Bioconjugate B->E F DNA Photocleavage Agent C->F G Novel Drug Candidate D->G

Caption: Applications derived from this compound.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: According to GHS classifications, this compound is very toxic to aquatic life with long-lasting effects.[1] All releases to the environment should be avoided.[1][7]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[8][9] Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

  • Handling Procedures: Minimize dust generation and accumulation.[8][9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8][9]

  • Spill & Disposal: In case of a spill, sweep up the solid material, avoiding dust creation, and place it in a suitable, closed container for disposal.[7] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11085034, this compound. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 188128, 9-(Methylaminomethyl)anthracene. Available at: [Link]

  • ChemSrc. anthracen-9-ylmethanamine product page. Available at: [Link]

  • NIST. 9-Anthracenemethanol in NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. Anthracene-9-methanol - A novel fluorescent phototrigger for biomolecular caging. Available at: [Link]

  • PubMed. Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[6]aneN3) and Its DNA Photocleavage Activity. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 9-Anthracenemethanol, 98%. Available at: [Link]

  • ResearchGate. Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Available at: [Link]

  • ResearchGate. 1H NMR spectra of anthracen-9-ylmethyl... scientific diagram. Available at: [Link]

  • Rasayan Journal of Chemistry. A GREEN MICROWAVE ASSISTED SYNTHESIS OF NEW (ANTHRACENE-9-YL) METHYLAMINES AS AN ENVIRONMENTALLY FRIENDLY ALTERNATIVES. Available at: [Link]

Sources

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 9-Anthracenemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of chemical synthesis and drug development, understanding the solubility of a compound is a cornerstone of successful research and application. For a molecule as pivotal as 9-Anthracenemethanamine, a fluorescent probe and a valuable building block in medicinal chemistry, its behavior in various organic solvents dictates everything from reaction kinetics and purification strategies to its formulation as a potential therapeutic agent. This guide serves as an in-depth technical resource, collating available data, inferring solubility characteristics from related compounds and synthetic methodologies, and providing a robust framework for its practical application in the laboratory. While direct, comprehensive quantitative solubility data for this compound is not extensively documented in publicly accessible literature, this guide synthesizes disparate information to provide a cogent and scientifically grounded perspective.

Physicochemical Profile of this compound

To understand the solubility of this compound, we must first consider its molecular structure and inherent physicochemical properties.

  • Molecular Formula: C₁₅H₁₃N

  • Molecular Weight: 207.27 g/mol

  • Structure: A polycyclic aromatic hydrocarbon (PAH) core (anthracene) functionalized with a primary aminomethyl group (-CH₂NH₂).

The molecule's character is dualistic: the large, planar, and nonpolar anthracene moiety dominates its overall lipophilicity, while the aminomethyl group introduces a polar, basic site capable of hydrogen bonding. This duality is the primary determinant of its solubility across a spectrum of organic solvents. The general principle of "like dissolves like" dictates that the large nonpolar surface area will favor solubility in nonpolar or moderately polar solvents, while the polar amine group will contribute to solubility in polar solvents, particularly those capable of acting as hydrogen bond donors or acceptors.[1]

Inferred and Comparative Solubility Profile

In the absence of a dedicated, systematic study on the solubility of this compound, we can infer its behavior from its use in various published synthetic procedures and by comparing it to structurally similar anthracene derivatives.

Table 1: Inferred and Comparative Solubility of this compound and Related Compounds

Solvent ClassSolventInferred/Observed Solubility of this compound & AnalogsRationale & Context
Polar Aprotic Tetrahydrofuran (THF)Likely SolubleUsed as a reaction solvent for the synthesis of N-((Anthracene-9-yl) methyl) derivatives, indicating solubility of the product.
Acetonitrile (ACN)Likely SolubleEmployed as a solvent in photochemical reactions involving anthracene derivatives.
Dimethylformamide (DMF)Likely SolubleA powerful, universal organic solvent capable of dissolving a wide range of compounds.[2][3][4] 9-Anthracenecarboxylic acid is soluble at ~1 mg/mL.[5]
Dimethyl Sulfoxide (DMSO)Likely SolubleA highly polar aprotic solvent known for its excellent solvating power for a variety of organic molecules.[6] 9-Anthracenecarboxylic acid is soluble at ~1 mg/mL.[5]
Polar Protic Methanol (MeOH)Moderately Soluble (likely with heating)9-Anthracenemethanol is reported to be soluble in hot methanol.[7][8]
Ethanol (EtOH)Moderately Soluble9-Anthracenecarboxylic acid is soluble at ~1 mg/mL.[5]
Nonpolar Aromatic TolueneLikely SolubleToluene is a good solvent for the nonpolar anthracene core.
Halogenated Dichloromethane (DCM)Likely SolubleOften used in the extraction and purification of aromatic compounds.
Chloroform (CHCl₃)Likely SolubleUsed as a reaction solvent for the synthesis of 9-Bromoanthracene, suggesting solubility of the anthracene core.
Ethers Diethyl EtherLikely SolubleUsed as an extraction solvent for N-((Anthracene-9-yl) methyl) derivatives, indicating product solubility.
Acids Glacial Acetic AcidLikely Soluble (Protonated Form)The basic amine functionality will be protonated by the acid, forming a more polar and soluble salt.

Expert Insights: The data suggests that this compound exhibits a broad solubility profile, with a preference for moderately polar to polar aprotic solvents. The large aromatic core contributes significantly to its solubility in aromatic and halogenated solvents. In polar protic solvents like alcohols, solubility is likely enhanced by heating. The basic nature of the primary amine means that its solubility will be significantly increased in acidic solutions due to the formation of the corresponding ammonium salt.

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of several intermolecular forces:

  • Van der Waals Forces: The extensive π-system of the anthracene core leads to strong London dispersion forces, favoring interactions with nonpolar and aromatic solvents like toluene.

  • Dipole-Dipole Interactions: The aminomethyl group introduces a dipole moment, allowing for interactions with polar solvents such as acetone and ethyl acetate.

  • Hydrogen Bonding: The primary amine is capable of both donating and accepting hydrogen bonds. This is a crucial interaction for solubility in protic solvents like alcohols and in polar aprotic solvents with hydrogen bond accepting capabilities like DMSO and DMF.

  • Acid-Base Chemistry: As a base, this compound will react with acidic solvents (e.g., glacial acetic acid) or in acidic aqueous solutions to form a salt. This protonation dramatically increases polarity and, consequently, solubility in polar solvents.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For this compound, the significant energy required to overcome the π-stacking of the anthracene rings in the solid state must be compensated by favorable interactions with the solvent.

Experimental Protocol for Solubility Determination: A Self-Validating Approach

For researchers requiring precise solubility data for their specific applications, direct experimental determination is essential. The following is a robust, step-by-step protocol based on the widely accepted shake-flask method.[8]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/100mL, or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Dilution cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess this compound to solvent in vials prep2 Seal vials prep1->prep2 equil1 Agitate in thermostatic shaker (e.g., 24-48h at 25°C) prep2->equil1 Reach Equilibrium sep1 Allow excess solid to settle equil1->sep1 Equilibrium Reached sep2 Centrifuge vials sep1->sep2 samp1 Withdraw supernatant with syringe sep2->samp1 Clear Supernatant samp2 Filter through 0.22 µm filter samp1->samp2 samp3 Dilute sample volumetrically samp2->samp3 ana2 Analyze samples via HPLC-UV or UV-Vis samp3->ana2 To Analysis ana1 Prepare calibration curve ana1->ana2 calc1 Determine concentration from calibration curve ana2->calc1 Analytical Response calc2 Calculate solubility (mg/mL, mol/L) calc1->calc2

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion and Practical Recommendations

While a comprehensive public database on the solubility of this compound is yet to be established, a clear and actionable picture emerges from the analysis of its structure, the behavior of related compounds, and its documented use in synthesis.

  • For Synthetic Chemists: Polar aprotic solvents such as THF, DMF, and acetonitrile are excellent first choices for reaction media. For purification by recrystallization, consider solvent/anti-solvent systems, such as dissolving in a good solvent like dichloromethane and precipitating with a poor solvent like hexane.

  • For Analytical Scientists: When developing analytical methods, DMSO and DMF are likely to fully solubilize the compound for stock solutions. For mobile phases in chromatography, acetonitrile and methanol are good starting points.

  • For Drug Development Professionals: The dualistic nature of its solubility suggests that formulation strategies may need to employ co-solvents or other solubilization technologies to achieve desired concentrations in both aqueous and lipid-based delivery systems. The pH-dependent solubility is a key parameter to consider for oral absorption.

This guide provides a foundational understanding of this compound's solubility. However, for critical applications, the experimental protocol outlined herein should be followed to obtain precise data tailored to specific conditions of temperature, solvent purity, and compound polymorphism.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

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  • ACS Publications. Unexpected Influence of Substituents on the Binding Affinities of Polycyclic Aromatic Hydrocarbons with a Tetra-Au(I) Metallorectangle. Organometallics. 2020. [Link]

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  • University of Massachusetts Lowell. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • ACS Publications. Solubilities of gases in aqueous solutions of amine. Journal of Chemical & Engineering Data. [Link]

  • National Center for Biotechnology Information. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. [Link]

  • ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. [Link]

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  • MDPI. Substitution Effect of a Single Nitrogen Atom on π-Electronic Systems of Linear Polycyclic Aromatic Hydrocarbons (PAHs): Theoretically Visualized Coexistence of Mono. [Link]

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An In-depth Technical Guide to the Spectral Properties of 9-Anthracenemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Spectroscopic Signature of a Versatile Fluorophore

As a Senior Application Scientist, my experience has consistently demonstrated that a profound understanding of a molecule's spectral properties is paramount to its successful application. This guide is dedicated to 9-Anthracenemethanamine, a fluorescent aromatic amine whose unique photophysical characteristics make it a valuable tool in diverse research and development endeavors, including its use as a fluorescent probe and a building block in medicinal chemistry.

This document deviates from a rigid, templated structure. Instead, it is designed to provide a logical and intuitive exploration of this compound's spectral behavior. We will begin with its fundamental electronic absorption and fluorescence properties, the very heart of its utility, before delving into the structural details revealed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The causality behind experimental choices and the interpretation of the resulting data will be emphasized throughout, providing you with not just the "what," but the critical "why." Every piece of data and every protocol is presented with the goal of ensuring scientific integrity and enabling you to reproduce and build upon these findings with confidence.

Section 1: Electronic Absorption and Emission Properties: The Core of Functionality

The interaction of this compound with ultraviolet and visible light is the cornerstone of its application as a fluorophore. These properties are dictated by the π-electron system of the anthracene core, subtly modulated by the aminomethyl substituent at the 9-position.

UV-Vis Absorption Spectroscopy

Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for Anthracene and a Related Derivative

Compoundλmax (nm)SolventMolar Absorptivity (ε) (M⁻¹cm⁻¹)
Anthracene356.2Cyclohexane9,700[2]
9-Methylanthracene366CyclohexaneNot specified

Note: The aminomethyl group's electronic contribution is relatively small, so the absorption maxima of this compound are predicted to be in a similar range.

Fluorescence Spectroscopy

This compound is a fluorescent molecule, meaning it re-emits a portion of the absorbed light at a longer wavelength. This emission is highly sensitive to the molecule's environment, a property that is leveraged in many of its applications.

The fluorescence of this compound is characterized by a structured emission spectrum, again reminiscent of the anthracene core. The quantum yield of fluorescence (Φf), which is the ratio of emitted photons to absorbed photons, is a critical parameter for any fluorophore. For the parent anthracene molecule in cyclohexane, the quantum yield is 0.36.[2] The introduction of the aminomethyl group can influence the quantum yield through various mechanisms, including changes in the rates of non-radiative decay pathways.

The solvent environment plays a crucial role in the fluorescence properties of this compound due to potential solvatochromic effects, where the emission wavelength shifts with solvent polarity. This is a key consideration for its use as a probe.[3]

Table 2: Key Fluorescence Properties of Anthracene and a Related Derivative

CompoundExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φf)Solvent
Anthracene350~380, 400, 4250.36[2]Cyclohexane
9-Methylanthracene366413Not specifiedNot specified

Note: The emission of this compound is expected to be in the blue region of the spectrum, with potential shifts depending on the solvent.

Experimental Protocol: Acquiring UV-Vis and Fluorescence Spectra

The following protocol provides a robust framework for the accurate measurement of the absorption and fluorescence spectra of this compound.

Diagram 1: Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy A Weigh this compound B Dissolve in Spectroscopic Grade Solvent A->B C Prepare Serial Dilutions B->C D Acquire Solvent Blank C->D F Determine Excitation Wavelength (λex) C->F E Measure Absorbance Spectrum (250-450 nm) D->E G Acquire Emission Spectrum F->G H Measure Quantum Yield (Relative Method) G->H

Caption: Workflow for the spectroscopic analysis of this compound.

Step-by-Step Methodology:

  • Solvent Selection: Choose a spectroscopic grade solvent in which this compound is soluble. Common choices include cyclohexane, ethanol, or acetonitrile. The choice of solvent can influence the spectral properties, so it must be reported.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM).

    • From the stock solution, prepare a series of dilutions to determine the linear range for absorbance and to prepare a sample with an absorbance of approximately 0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.[2]

  • UV-Vis Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the cuvette filled with the solvent.

    • Record the absorption spectrum of the this compound solution from approximately 250 nm to 450 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • To determine the optimal excitation wavelength, an excitation spectrum can be recorded by monitoring the emission at a wavelength slightly longer than the longest-wavelength absorption maximum.

    • Excite the sample at the determined excitation wavelength and record the emission spectrum.

    • To determine the fluorescence quantum yield, a comparative method using a standard with a known quantum yield (e.g., quinine sulfate or 9,10-diphenylanthracene) is commonly employed. The integrated fluorescence intensity of the sample is compared to that of the standard under identical experimental conditions.

Section 2: Structural Elucidation through NMR and IR Spectroscopy

While UV-Vis and fluorescence spectroscopy reveal the electronic properties, NMR and IR spectroscopy provide detailed information about the molecular structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound.

¹H NMR: The ¹H NMR spectrum of a related compound, anthracen-9-ylmethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate, shows characteristic signals for the anthracene protons in the aromatic region between 7.40 and 8.54 ppm.[4] For this compound, the protons of the aminomethyl group (-CH₂-NH₂) would appear as distinct signals in the aliphatic region, with their chemical shifts and coupling patterns providing valuable structural information.

¹³C NMR: The ¹³C NMR spectrum will show a series of signals in the aromatic region corresponding to the fourteen carbon atoms of the anthracene core. The carbon of the methylene group (-CH₂-) and any methyl groups in N-methylated derivatives will appear in the aliphatic region.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Anthracene-H7.40 - 8.60Multiplets
-CH₂-3.50 - 4.50Singlet or Doublet (if coupled to NH)
-NH₂1.00 - 3.00Broad Singlet

Note: These are predicted ranges and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, key vibrational modes include:

  • N-H stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹.

  • C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

  • C=C stretching: Aromatic ring stretches are observed in the 1600-1450 cm⁻¹ region.

  • C-N stretching: This vibration typically appears in the 1250-1020 cm⁻¹ range for aliphatic amines.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretch3500 - 3300 (two bands)
C-H (aromatic)Stretch> 3000
C-H (aliphatic)Stretch< 3000
C=C (aromatic)Stretch1600 - 1450
C-N (aliphatic)Stretch1250 - 1020
Experimental Protocol: Acquiring NMR and IR Spectra

Diagram 2: Workflow for Structural Analysis

Structural_Analysis_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy A Dissolve Sample in Deuterated Solvent B Add Internal Standard (TMS) A->B C Acquire 1H and 13C Spectra B->C D Prepare Sample (e.g., KBr pellet or thin film) E Acquire IR Spectrum D->E Start Start->A Start->D

Caption: Workflow for the structural analysis of this compound.

Step-by-Step Methodology:

  • NMR Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • Process the data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

  • IR Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

    • Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

  • IR Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Section 3: Synthesis and Purity Assessment

A reliable synthesis and rigorous purity assessment are fundamental to obtaining accurate and reproducible spectral data.

Synthesis of this compound

This compound can be synthesized from 9-(chloromethyl)anthracene through a nucleophilic substitution reaction with an amine, such as ammonia or a primary amine. Microwave-assisted synthesis has been reported to provide a facile and high-yielding route to this class of compounds.

Diagram 3: Synthetic Pathway to this compound

Synthesis_Pathway 9-(Chloromethyl)anthracene 9-(Chloromethyl)anthracene This compound This compound 9-(Chloromethyl)anthracene->this compound  NH3 or Primary Amine

Caption: A general synthetic route to this compound.

Purity Assessment

The purity of this compound is crucial for accurate spectral analysis. Common techniques for purity assessment include:

  • Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) can be used to separate the desired product from any starting materials or byproducts.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.

  • Melting Point: A sharp and well-defined melting point is indicative of a pure crystalline solid.

Conclusion: A Spectroscopic Toolkit for a Versatile Molecule

This guide has provided a comprehensive overview of the key spectral properties of this compound, grounded in the principles of spectroscopic analysis and supported by established experimental protocols. By understanding the interplay between its structure and its interaction with light, researchers can fully exploit the potential of this versatile fluorophore in their scientific pursuits. The methodologies and data presented herein serve as a robust foundation for the application and further investigation of this compound in the fields of materials science, analytical chemistry, and drug development.

References

  • PubChem. 9-(Methylaminomethyl)anthracene. National Center for Biotechnology Information. [Link]

  • Oregon Medical Laser Center. Anthracene. OMLC. [Link]

  • ResearchGate. 1H NMR spectra of anthracen-9-ylmethyl... ResearchGate. [Link]

  • ResearchGate. a) FT-IR spectra of 9,10-bis(aminomethyl)anthracene, salicylaldehyde,... ResearchGate. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. Spectroscopic, quantum chemical and molecular docking studies of N-((anthracen-9-yl) methylene-2-methyl benzenamine): a potent probe to lipid bilayer systems. Semantic Scholar. [Link]

  • RSC Publishing. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. [Link]

  • MDPI. Photophysical Properties of Anthracene Derivatives. MDPI. [Link]

  • ResearchGate. NMR, UV-Visible and theoretical studies on 9-(Methylaminomethyl) Anthracene crystal. ResearchGate. [Link]

  • DigitalCommons@CSP. NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes: Development of an Organic Chemistry Lab Experience. DigitalCommons@CSP. [Link]

  • National Institutes of Health. Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications. National Institutes of Health. [Link]

  • ResearchGate. Fig. S6a Solution 1 H NMR spectra of anthracene in gel: the intensity of the aromatic CH signals decreases. ResearchGate. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • ResearchGate. Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. ResearchGate. [Link]

  • National Institute of Standards and Technology. 9-Anthracenemethanol. NIST. [Link]

  • UCLA Chemistry. IR Chart. UCLA. [Link]

  • National Institute of Standards and Technology. Anthracene, 9-methyl-. NIST. [Link]

  • Rasayan Journal of Chemistry. A GREEN MICROWAVE ASSISTED SYNTHESIS OF NEW (ANTHRACENE-9-YL) METHYLAMINES AS AN ENVIRONMENTALLY FRIENDLY ALTERNATIVES. Rasayan Journal of Chemistry. [Link]

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A Comprehensive Technical Guide to 9-Anthracenemethanamine and Its Congeners: Nomenclature, Synthesis, and Application in Advanced Fluorescence-Based Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Anthracene Core as a Fluorophore

The anthracene moiety is a well-established and highly valuable fluorophore in analytical and bioanalytical chemistry. Its rigid, planar tricyclic aromatic structure gives rise to intense fluorescence with a large Stokes shift, making it an ideal scaffold for developing highly sensitive probes and labels. 9-Anthracenemethanamine, by incorporating a reactive primary amine group onto this fluorescent core, becomes a versatile building block and a powerful tool for the derivatization of molecules that would otherwise lack a chromophore or fluorophore, enabling their detection at pico- or even femtomole levels. This guide will dissect the chemical identity of this compound, detail its synthesis, and provide comprehensive protocols for its primary application in the fluorescent labeling of carboxylic acids for High-Performance Liquid Chromatography (HPLC) analysis—a technique of paramount importance in pharmaceutical research and development.

Nomenclature and Chemical Identity

Precise identification of chemical entities is fundamental to scientific rigor. This compound and its common N-methylated analog are known by a variety of synonyms and identifiers across different databases and suppliers. A clear understanding of this nomenclature is crucial for accurate literature searches and procurement.

Table 1: Chemical Identifiers and Synonyms

PropertyThis compoundN-Methyl-9-anthracenemethanamine
IUPAC Name (Anthracen-9-yl)methanamine[1]1-(Anthracen-9-yl)-N-methylmethanamine[2]
CAS Number 2476-68-8[1]73356-19-1[2]
Molecular Formula C₁₅H₁₃N[1]C₁₆H₁₅N[2]
Molecular Weight 207.27 g/mol [1]221.30 g/mol [2]
Common Synonyms 9-(Aminomethyl)anthracene[1], 9-Anthrylmethylamine[1]9-(Methylaminomethyl)anthracene[2], (Anthracen-9-ylmethyl)-N-methylamine, 9-(N-Methylaminomethyl)anthracene
PubChem CID 11085034[3]188128[4]

Synthesis of this compound and its Precursors

The synthesis of this compound is typically achieved through one of two primary pathways, both of which rely on commercially available or readily synthesized precursors. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Pathway 1: Nucleophilic Substitution of 9-(Chloromethyl)anthracene

This is a direct and efficient method that involves the reaction of a halogenated precursor with an amine source. The high reactivity of the chloromethyl group at the 9-position of the anthracene ring makes it an excellent substrate for Sₙ2 reactions.

  • Step 1: Synthesis of 9-(Chloromethyl)anthracene. This precursor can be synthesized from anthracene through chloromethylation, reacting it with formaldehyde and hydrochloric acid.

  • Step 2: Amination. 9-(Chloromethyl)anthracene is then reacted with a source of ammonia (for the primary amine) or methylamine (for the N-methyl derivative) to yield the final product.

Pathway 2: Reductive Amination of 9-Anthraldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[5] This pathway avoids the handling of the lachrymatory 9-(chloromethyl)anthracene.

  • Step 1: Synthesis of 9-Anthraldehyde. A common method for the synthesis of 9-anthraldehyde is the Vilsmeier-Haack reaction, using N-methylformanilide and phosphorus oxychloride with anthracene as the starting material.

  • Step 2: Imine Formation and Reduction. 9-Anthraldehyde is reacted with ammonia or methylamine to form an intermediate imine, which is then reduced in situ to the corresponding amine using a mild reducing agent like sodium borohydride or sodium cyanoborohydride.

Below is a diagram illustrating the two main synthetic pathways.

SynthesisPathways Anthracene Anthracene CMA 9-(Chloromethyl)anthracene Anthracene->CMA  Formaldehyde, HCl Aldehyde 9-Anthraldehyde Anthracene->Aldehyde  Vilsmeier-Haack  (POCl₃, N-methylformanilide) Amine This compound CMA->Amine  Ammonia NMethylAmine N-Methyl-9-anthracenemethanamine CMA->NMethylAmine  Methylamine Aldehyde->Amine  Reductive Amination  (Ammonia, NaBH₄) Aldehyde->NMethylAmine  Reductive Amination  (Methylamine, NaBH₄) DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Carboxylic Acid Sample + Internal Standard DrySample Evaporate to Dryness Sample->DrySample AddReagent Add Anthracene Derivatization Reagent (e.g., ADAM) DrySample->AddReagent React Incubate at RT (in dark) AddReagent->React DryDeriv Evaporate to Dryness React->DryDeriv Reconstitute Reconstitute in Mobile Phase DryDeriv->Reconstitute Inject Inject into HPLC Reconstitute->Inject Detect Fluorescence Detection (Ex: 365 nm, Em: 412 nm) Inject->Detect Quantify Quantification vs. Calibration Curve Detect->Quantify

Sources

Methodological & Application

Application Note: Sensitive Quantification of Fatty Acids by HPLC using Pre-Column Derivatization with 9-Anthracenemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and highly sensitive method for the analysis of fatty acids (FAs) using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Fatty acids, lacking a native chromophore or fluorophore, are challenging to detect at low concentrations using conventional HPLC-UV methods. To overcome this limitation, a pre-column derivatization strategy is employed. This protocol details the chemical labeling of the fatty acid's carboxylic acid moiety with the fluorescent tag 9-anthracenemethanamine. The derivatization proceeds via a carbodiimide-mediated coupling reaction, forming a stable and highly fluorescent amide conjugate. This allows for the sensitive quantification of fatty acids in various matrices, making the method ideal for researchers in metabolomics, lipidomics, and drug development.

Principle of the Method: Amide Bond Formation

The derivatization of fatty acids with this compound is a two-step, one-pot reaction based on well-established carbodiimide chemistry.[1] The core principle is the formation of a stable amide bond between the fatty acid's carboxyl group and the primary amine of this compound.

  • Activation of the Carboxylic Acid: The reaction is initiated by activating the carboxyl group of the fatty acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable in aqueous solutions but is sufficiently reactive in anhydrous organic solvents.[1]

  • Stabilization and Amine Coupling: To improve reaction efficiency and the stability of the active intermediate, N-hydroxysuccinimide (NHS) is added.[2] NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This NHS ester is less susceptible to hydrolysis than the O-acylisourea and reacts efficiently with primary amines.[2][3] The primary amine of this compound then performs a nucleophilic attack on the NHS ester, displacing NHS and forming a stable, highly fluorescent amide bond.[4]

The resulting derivative incorporates the intensely fluorescent anthracene moiety, enabling detection at picomole levels.

ReactionMechanism FA Fatty Acid (R-COOH) Intermediate1 O-Acylisourea Intermediate (Highly Reactive) FA->Intermediate1 + EDC EDC EDC->Intermediate1 Activation NHS NHS Intermediate2 NHS Ester (Semi-Stable) Intermediate1->Intermediate2 + Urea Urea Byproduct Intermediate1->Urea NHS->Intermediate2 Stabilization ADMA This compound (Fluorophore) Product Fluorescent FA-Amide (Stable & Detectable) Intermediate2->Product + ADMA->Product Coupling NHSSide NHS Product->NHSSide Release

Caption: Reaction mechanism for fatty acid derivatization.

Materials and Reagents

  • Fatty Acid Standards/Samples: e.g., Palmitic acid, Oleic acid, etc.

  • Derivatization Reagent: this compound hydrochloride

  • Coupling Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Solvents:

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or ultrapure

  • Equipment:

    • HPLC system with a fluorescence detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Vortex mixer

    • Microcentrifuge

    • Analytical balance

    • Syringe filters (0.22 µm, PTFE)

    • Autosampler vials with inserts

Experimental Protocols

Preparation of Stock Solutions
  • Fatty Acid Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of each fatty acid standard in 10 mL of anhydrous DMF. Store at -20°C. Working standards can be prepared by serial dilution.

  • This compound (ADMA) (10 mM): Dissolve 2.6 mg of this compound HCl in 1 mL of anhydrous DMF. Add 1.5 µL of TEA or DIPEA to neutralize the hydrochloride salt. Prepare fresh.

  • EDC Stock (100 mM): Dissolve 19.2 mg of EDC in 1 mL of anhydrous DMF. Prepare fresh just before use and keep on ice.[3][5]

  • NHS Stock (100 mM): Dissolve 11.5 mg of NHS in 1 mL of anhydrous DMF. Prepare fresh just before use.[3]

Scientist's Note: The use of anhydrous solvents is critical. EDC and the activated intermediates are highly susceptible to hydrolysis, which will quench the reaction and reduce derivatization efficiency.[1]

Step-by-Step Derivatization Procedure

This protocol is optimized for a 100 µL final reaction volume.

  • Sample Preparation: In a 1.5 mL microcentrifuge tube, add 10 µL of your fatty acid standard or extracted sample solution (in DMF).

  • Activation:

    • Add 10 µL of 100 mM EDC stock solution (final concentration 10 mM).

    • Add 10 µL of 100 mM NHS stock solution (final concentration 10 mM).

    • Vortex briefly and incubate for 15 minutes at room temperature to form the NHS ester.[2][3]

  • Coupling:

    • Add 20 µL of 10 mM ADMA solution (final concentration 2 mM). A molar excess of the amine label is used to drive the reaction to completion.

    • Vortex the mixture thoroughly.

    • Incubate for 2 hours at room temperature , protected from light.[3][5]

  • Final Preparation for HPLC:

    • Dilute the reaction mixture 1:10 with the initial mobile phase (e.g., add 900 µL of 80:20 Acetonitrile:Water) to ensure compatibility with the HPLC system.

    • Filter the diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • The sample is now ready for injection.

Workflow A Prepare Stock Solutions (FA, EDC, NHS, ADMA) in Anhydrous Solvent B Pipette FA Sample into Reaction Tube C Add EDC + NHS (Activate for 15 min) B->C Step 1: Activation D Add this compound (Couple for 2 hours) C->D Step 2: Coupling E Dilute Reaction Mixture with Mobile Phase D->E Step 3: Preparation F Filter and Transfer to Autosampler Vial E->F G Inject into HPLC-FLD System & Acquire Data F->G

Sources

Introduction: The Anthracene Core as a Fluorescent Platform

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 9-Anthracenemethanamine in Bioimaging

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound and its derivatives as versatile tools in fluorescence bioimaging. We will explore its fundamental properties, key applications, and detailed protocols, grounding all claims in authoritative scientific literature.

This compound is an organic compound featuring a methanamine group attached to the 9th position of an anthracene core. Anthracene itself is a well-known polycyclic aromatic hydrocarbon, prized for its inherent fluorescence.[1] This intrinsic property makes this compound and its chemical relatives valuable fluorophores for visualizing biological structures and processes.

The core utility of this compound in bioimaging stems from two primary characteristics:

  • Inherent Fluorescence: The anthracene moiety emits light, typically in the blue-to-green spectrum, upon excitation with UV or near-UV light, allowing it to function as a fluorescent label.[2][3]

  • Reactive Amine Group: The methanamine group (-CH₂NH₂) provides a reactive site for covalently attaching the fluorescent anthracene core to other molecules of interest, a process known as derivatization.

However, a significant challenge with amino-substituted anthracenes is their susceptibility to auto-oxidation, which can decompose the molecule and quench its fluorescence.[2][3] Understanding and mitigating this process is critical for its successful application, as will be detailed in the protocols below.

Application 1: Direct Fluorescent Staining of Tissues and Proteins

A direct application of anthracene-based amines is in the staining of biological samples for fluorescence microscopy. This approach offers a rapid method for visualizing cellular and tissue architecture.

Mechanism of Action & Rationale

9-Aminoanthracene (9AA), a closely related compound, has been shown to effectively stain organic compounds, proteins, and biological tissues.[2][3] The staining mechanism is based on the probe's interaction with various biomolecules within the sample. The key to maintaining its bright green fluorescence is controlling the auto-oxidation process. In the presence of oxygen, 9AA can be oxidized to the non-fluorescent anthraquinone monoimine (AQNH).[2][3] This degradation can be significantly slowed by:

  • Acidic Conditions: In the presence of an acid, an equilibrium is established that favors the protonated 9-anthrylammonium salt. This form is more stable and less prone to oxidation, thereby preserving fluorescence for longer periods.[2][3]

  • Hypoxic Environment: Reducing the concentration of oxygen in the staining solution and mounting media also effectively prevents the oxidative quenching of the fluorophore.[2][3]

This makes this compound and its analogs potentially rapid and effective staining reagents for histopathological analysis, particularly in diagnosing cancers of the digestive tract where it has been successfully applied.[2]

Workflow for Direct Tissue Staining

G cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_image Imaging prep1 Obtain Tissue Section prep2 Fix and Section Tissue prep1->prep2 stain1 Prepare Staining Solution (e.g., 9-Aminoanthracene in acidic buffer) prep2->stain1 stain2 Incubate Tissue Section (Typically < 10 minutes) stain1->stain2 stain3 Wash with Buffer stain2->stain3 img1 Mount with Glycerin/Buffer (pH ~9) stain3->img1 img2 Seal Coverslip img1->img2 img3 Image with Fluorescence Microscope img2->img3

Caption: Workflow for direct fluorescent staining of tissue sections.

Experimental Protocol: Direct Staining of Rat Organ Tissues

This protocol is adapted from methodologies proven effective for 9-aminoanthracene.[2][3]

  • Reagent Preparation:

    • Staining Solution: Prepare a solution of 9-aminoanthracene (or this compound) in a suitable solvent like methanol or a buffer. To enhance stability, the solution can be acidified slightly or bubbled with nitrogen gas for 5 minutes to reduce dissolved oxygen.[3]

    • Mounting Medium: Prepare a 50% glycerin-phosphate buffer solution with a pH of 9.[4]

  • Sample Preparation:

    • Obtain fresh or frozen rat organ tissues (e.g., stomach, colon).[3]

    • Prepare thin sections using a cryostat or microtome.

    • Mount the sections on standard microscope slides.

  • Staining Procedure:

    • Apply the staining solution directly onto the tissue section on the microscope slide.

    • Incubate for approximately 10 minutes at room temperature.[2][3] No extensive washing or subsequent treatment is typically required.[2]

  • Imaging:

    • Add a drop of the mounting medium over the stained tissue.[4]

    • Place a coverslip over the medium and seal the edges with varnish to prevent evaporation and oxygen entry.[4][5]

    • Image using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation around 365-420 nm).[2][6]

    • Self-Validation: An unstained serial tissue section should be imaged under the same conditions to assess the level of natural tissue autofluorescence.

Application 2: Derivatization Agent for Bioanalysis

Many biologically crucial molecules, such as fatty acids and other carboxylic acids, lack a native fluorophore and are thus invisible to fluorescence microscopy.[7] this compound and its derivatives serve as powerful labeling reagents that covalently bind to these target molecules, rendering them fluorescently active.

Mechanism of Derivatization

The primary amine of this compound can react with carboxylic acids to form amides. However, more reactive derivatives are commonly used for efficient labeling. Key examples include:

  • 9-Anthryldiazomethane (ADAM): This reagent is highly reactive with carboxylic acids, forming stable fluorescent esters at room temperature without the need for a catalyst.[8][9]

  • 9-Chloromethyl-anthracene: This compound also reacts with carboxylic acids, typically in the presence of a catalyst, to yield fluorescent esters.[6]

This derivatization strategy is exceptionally useful for quantitative analysis using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which offers very high sensitivity.[6][7]

G cluster_reactants Reactants cluster_product Product Molecule Target Molecule (e.g., Carboxylic Acid, R-COOH) Derivatization Derivatization Reaction Molecule->Derivatization Reagent Anthracene Reagent (e.g., ADAM) Reagent->Derivatization Product Fluorescently Labeled Molecule (R-COO-CH₂-Anthracene) Derivatization->Product

Caption: Covalent labeling of a target molecule with an anthracene reagent.

Experimental Protocol: Fluorescent Labeling of Fatty Acids with ADAM

This protocol outlines the derivatization of fatty acids for analysis by HPLC, based on established methods.[8][9]

  • Reagent Preparation:

    • ADAM Solution: Prepare a solution of 9-anthryldiazomethane (ADAM) in a suitable organic solvent like ethyl acetate. A fresh solution can be prepared by oxidizing 9-anthraldehyde hydrazone with N-chlorosuccinimide.[9]

    • Sample Solution: Dissolve the fatty acid sample in an appropriate solvent.

  • Derivatization Reaction:

    • Mix the fatty acid sample solution with the ADAM reagent solution.

    • Allow the reaction to proceed at room temperature. The esterification is typically rapid.[8]

    • Causality: The high reactivity of the diazomethane group with the acidic proton of the carboxylic acid drives the reaction to completion under mild conditions, preventing degradation of sensitive fatty acids.

  • Analysis by HPLC:

    • Inject an aliquot of the reaction mixture directly into an HPLC system.[9]

    • Separation: Use a reversed-phase column (e.g., C18) to separate the derivatized fatty acids.

    • Detection: Employ a fluorescence detector with excitation set to ~365 nm and emission to ~412 nm.[6][8]

    • Self-Validation: Run a blank sample (reagents only) to identify any peaks from unreacted reagent or impurities. Use fatty acid standards to create a calibration curve for quantification.

Application 3: A Scaffold for Advanced Biosensors

The rigid, fluorescent anthracene core is an excellent structural foundation, or scaffold, for designing sophisticated biosensors that can detect specific ions, molecules, or physiological conditions like pH.[10][11]

Design Principles

The general strategy involves modifying the anthracene structure with two key components:

  • A Recognition Moiety: A chemical group that selectively interacts with the target analyte (e.g., a pH-sensitive group, an ion chelator).

  • A Signaling Moiety (Fluorophore): The anthracene core itself, whose fluorescence properties are altered upon analyte binding to the recognition moiety.

This design enables the creation of "turn-on," "turn-off," or ratiometric sensors.[12][13] For instance, anthracene derivatives have been synthesized to function as fluorescent pH sensors, where protonation or deprotonation of a functional group alters the fluorescence emission.[14] Others have been engineered with triphenylphosphonium groups to specifically target and report on conditions within mitochondria.[15][16][17]

G cluster_sensors Resulting Biosensors Scaffold This compound (Core Scaffold) Mod1 Add Recognition Moiety (e.g., pH-sensitive group) Scaffold->Mod1 Mod2 Add Targeting Moiety (e.g., for Mitochondria) Scaffold->Mod2 Sensor1 pH Sensor Mod1->Sensor1 Sensor2 Ion Sensor Mod1->Sensor2 Sensor3 Organelle-Specific Probe Mod2->Sensor3

Caption: Design concept for building targeted biosensors from an anthracene scaffold.

Quantitative Data Summary

The utility of a fluorophore is defined by its spectroscopic properties. The following table summarizes typical excitation and emission wavelengths for anthracene derivatives used in bioimaging.

CompoundApplicationExcitation (λex)Emission (λem)Reference
9-AminoanthraceneDirect Staining~420 nmGreen[2]
9-Chloromethyl-anthracene DerivativeCarboxylic Acid Labeling365 nm410 nm[6]
9-Anthryldiazomethane (ADAM) DerivativeFatty Acid Labeling365 nm412 nm[8]
Anthracene CarboxyimideMitochondrial Probe488 nm580-620 nm[15]

Conclusion

This compound and its derivatives represent a versatile and powerful class of fluorophores for bioimaging. From providing rapid, direct staining of tissues to enabling the highly sensitive detection of non-fluorescent biomolecules and serving as a foundational scaffold for advanced biosensors, the applications are broad and impactful. While challenges like auto-oxidation must be managed, the straightforward protocols and robust fluorescence of the anthracene core ensure its continued relevance in research, diagnostics, and drug development.

References

  • Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications. National Institutes of Health. [Link]

  • Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications. ResearchGate. [Link]

  • Anthracene-9-methanol - A novel fluorescent phototrigger for biomolecular caging. ResearchGate. [Link]

  • An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. MDPI. [Link]

  • This compound | C15H13N. PubChem, National Institutes of Health. [Link]

  • synthesis of anthracene-based macrocycle for detection of explosives. Middle East Technical University. [Link]

  • Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. PubMed. [Link]

  • Novel fluorescent pH sensors and a biological probe based on anthracene derivatives with aggregation-induced emission characteristics. PubMed. [Link]

  • Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography. ResearchGate. [Link]

  • New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives. PubMed. [Link]

  • Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods. ResearchGate. [Link]

  • An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. National Institutes of Health. [Link]

  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. National Institutes of Health. [Link]

  • Establishing a Sample Preparation Protocol for Nanoscopic Fluorescence Electron Microscopy (nano-fEM) – RANGE. UEN Digital Press. [Link]

  • Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Royal Society of Chemistry. [Link]

  • Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone. The University of Northern Colorado. [Link]

  • Ratiometric Near-Infrared Fluorescent Probes Based on Hemicyanine Dyes Bearing Dithioacetal and Formal Residues for pH Detection in Mitochondria. Michigan Technological University. [Link]

  • Biomedical Applications of Translational Optical Imaging: From Molecules to Humans. National Institutes of Health. [Link]

  • Ratiometric fluorescence sensor based on bimetallic organic frameworks for anthrax biomarker detection. ResearchGate. [Link]

  • Advanced Fluorescence Microscopy Techniques—FRAP, FLIP, FLAP, FRET and FLIM. National Institutes of Health. [Link]

  • Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. MDPI. [Link]

  • On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. MDPI. [Link]

  • Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques. MDPI. [Link]

  • Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods. National Institutes of Health. [Link]

  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. Royal Society of Chemistry. [Link]

  • An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. ResearchGate. [Link]

  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. ResearchGate. [Link]

  • A family of multi-color anthracene carboxyimides: Synthesis, spectroscopic properties, solvatochromic fluorescence and bio-imaging application. ResearchGate. [Link]

Sources

Application Note: Enhancing Peptide Mapping and Analysis with 9-Anthracenemethanamine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming Detection Challenges in Peptide Mapping

Peptide mapping is a cornerstone of biopharmaceutical characterization, essential for confirming the primary structure of protein therapeutics, identifying post-translational modifications (PTMs), and ensuring lot-to-lot consistency.[1][2] The standard workflow involves enzymatic digestion of a protein followed by reversed-phase high-performance liquid chromatography (RP-HPLC) separation of the resulting peptides, often coupled with mass spectrometry (LC-MS).[1][3][4]

A significant analytical challenge arises when peptides lack strong chromophores, leading to poor sensitivity with standard UV detection. This is particularly problematic for identifying and quantifying low-abundance peptide fragments. To address this limitation, pre-column derivatization with a highly fluorescent tag offers a robust solution. 9-Anthracenemethanamine (AM) is a potent fluorescent labeling reagent designed to covalently attach to the C-terminal carboxyl groups of peptides.[5] This pre-column derivatization dramatically enhances the detection sensitivity of all resulting peptides, enabling more comprehensive and accurate peptide mapping through fluorescence detection.

This guide provides a detailed overview of the underlying chemistry, a complete experimental protocol, and data analysis considerations for leveraging this compound in advanced peptide mapping workflows.

Mechanism of Action: Carbodiimide-Mediated Amide Bond Formation

The covalent attachment of this compound to a peptide is not a direct reaction. It requires the activation of the peptide's C-terminal carboxyl group (-COOH) using a carbodiimide crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often stabilized by N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7]

The process occurs in two primary steps:

  • Activation of the Carboxyl Group: EDC reacts with the peptide's C-terminal carboxyl group to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is unstable in aqueous solutions. The inclusion of NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[7][9] This two-step activation is more efficient and provides a greater window for the subsequent reaction.[7]

  • Nucleophilic Attack by this compound: The primary amine (-NH2) of this compound acts as a nucleophile, attacking the activated NHS ester. This results in the formation of a stable amide bond, covalently linking the fluorescent anthracene moiety to the peptide's C-terminus.[10]

This chemistry is highly effective but requires careful control of pH; the EDC activation step is most efficient in a slightly acidic environment (pH 4.5–5.5), while the subsequent amine reaction proceeds optimally at a more neutral pH (7.2–8.0).[6][9]

G cluster_activation Step 1: Carboxyl Activation cluster_labeling Step 2: Fluorescent Labeling Peptide_COOH Peptide-COOH EDC_NHS EDC + Sulfo-NHS (pH 4.5-5.5) Peptide_COOH->EDC_NHS Activated_Peptide Peptide-CO-NHS (Amine-Reactive Ester) EDC_NHS->Activated_Peptide Forms stable intermediate Labeled_Peptide Labeled Peptide (Peptide-CONH-CH₂-Anthracene) Activated_Peptide->Labeled_Peptide Nucleophilic Attack (pH 7.2-8.0) AM This compound (H₂N-CH₂-Anthracene) AM->Labeled_Peptide G Start Protein Sample (e.g., Monoclonal Antibody) Denature 1. Denaturation, Reduction & Alkylation Start->Denature Digest 2. Enzymatic Digestion (e.g., Trypsin) Denature->Digest Peptide_Mix Peptide Mixture Digest->Peptide_Mix Derivatize 3. Derivatization with This compound Peptide_Mix->Derivatize Quench 4. Quench Reaction Derivatize->Quench Cleanup 5. Sample Cleanup (e.g., SPE or ZipTip) Quench->Cleanup Analyte Labeled Peptides Cleanup->Analyte HPLC 6. RP-HPLC Separation Analyte->HPLC Detect 7. Fluorescence Detection HPLC->Detect Analyze 8. Data Analysis (Chromatogram Comparison) Detect->Analyze End Peptide Map Report Analyze->End

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in 9-Anthracenemethanamine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 9-Anthracenemethanamine (9-AM) derivatization. This guide is designed for researchers, scientists, and drug development professionals who utilize 9-AM as a fluorescent labeling agent for the analysis of carboxylic acids, fatty acids, and other analytes, primarily via High-Performance Liquid Chromatography (HPLC).

This compound is an excellent derivatizing agent that imparts the highly fluorescent anthracene moiety to target molecules, enabling sensitive detection. However, the chemical nature of the anthracene ring system and the reaction conditions can sometimes lead to undesirable side reactions, resulting in low yields, complex chromatograms, and analytical inaccuracies. This guide provides in-depth, field-proven insights into identifying, mitigating, and troubleshooting these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your derivatization experiments in a practical question-and-answer format.

Q1: My derivatization yield is consistently low. What are the most common causes and how can I improve it?

Low yield is one of the most frequent challenges. The root cause often lies in one of several areas: incomplete reaction, degradation of reagents or products, or suboptimal reaction conditions.

  • Causality & Explanation: The derivatization of a carboxylic acid with this compound is typically an amidation reaction, which requires activation of the carboxyl group. If this activation is inefficient or if the reaction conditions are not optimized, the reaction will not proceed to completion. Furthermore, the anthracene moiety is sensitive to both light and oxygen, which can lead to degradation of the 9-AM reagent or the final product.[1]

  • Troubleshooting & Solutions:

    • Optimize Reaction Conditions: The efficiency of the derivatization is highly dependent on factors like time, temperature, and the choice of solvent and catalyst.[2][3] Systematically optimizing these parameters is crucial.[4][5][6]

    • Ensure Anhydrous Conditions: Water can hydrolyze activated intermediates and compete with the amine for reaction, significantly reducing yield. Use dry solvents and glassware.

    • Check Reagent Quality: this compound can degrade over time. Use a fresh bottle or verify the purity of your existing stock. Store the reagent protected from light and moisture.

    • Efficient Carboxylic Acid Activation: For the derivatization of carboxylic acids, an activating agent is necessary to form a more reactive intermediate. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are commonly used. Ensure the correct stoichiometry and that the activating agent is added under appropriate conditions.

Q2: I'm observing multiple unexpected peaks in my HPLC chromatogram. What are these impurities and where do they come from?

The presence of extraneous peaks is a clear indicator of side reactions or impurities. The most common culprits are unreacted starting materials, reagent-derived byproducts, and degradation products.

  • Unreacted this compound: The most straightforward impurity to identify is the excess 9-AM reagent. Its presence indicates either an incomplete reaction or the use of a significant excess of the reagent.

  • Dimerization of Anthracene Moiety: The anthracene ring system is highly susceptible to [4+4] photodimerization, especially when exposed to UV light.[7] This reaction links two anthracene molecules together, forming a non-fluorescent dimer. This is a very common side reaction.[8][9]

    • Mechanism: Upon absorption of light, the π-electron system of the anthracene ring becomes excited, allowing for a cycloaddition reaction with a ground-state anthracene molecule at the 9 and 10 positions.

  • Oxidation Products: The electron-rich 9 and 10 positions of the anthracene ring are prone to oxidation, especially in the presence of air (oxygen) and light, which can form endoperoxides that can further react to form anthraquinone derivatives.[1][10] These oxidized products may or may not be fluorescent and will appear as distinct peaks in the chromatogram.

  • Coupling Reagent Byproducts: When using activating agents like DCC or EDC for carboxylic acid derivatization, these reagents form byproducts (e.g., dicyclohexylurea) which can be difficult to remove and may appear in your analysis.

Visualizing the Chemistry: Reaction Mechanisms

To better understand the processes, the following diagrams illustrate the main derivatization reaction and the key side reactions.

G cluster_main Main Derivatization Reaction Analyte Carboxylic Acid (R-COOH) Product Fluorescent Derivative (R-CO-NH-CH2-Anthracene) Analyte->Product + 9-AM Reagent This compound (9-AM) Activator Coupling Agent (e.g., EDC/DCC) Activator->Analyte activates G cluster_side Common Side Reactions of this compound Reagent This compound Dimer Photodimer (Non-fluorescent) Reagent->Dimer Reagent->Dimer Oxidation Oxidation Products (e.g., Anthraquinone deriv.) Reagent->Oxidation Light UV Light Light->Dimer catalyzes Light->Oxidation accelerates Oxygen Air (O2) Oxygen->Oxidation causes

Caption: Formation of common byproducts from the 9-AM reagent.

Q3: How can I proactively prevent the formation of dimers and oxidation products?

Prevention is always the best strategy. Modifying your experimental setup and procedure can dramatically reduce the formation of these unwanted byproducts.

  • Expertise & Causality: Both dimerization and oxidation are often initiated or accelerated by light and oxygen. Therefore, the core principle of prevention is the rigorous exclusion of these elements from your reaction system.

  • Preventative Measures:

StrategyActionRationale
Exclusion of Light Use amber glass vials for the reaction and sample storage. Alternatively, wrap standard glassware in aluminum foil.Prevents the photo-excitation of the anthracene ring, which is the initiating step for dimerization and accelerates oxidation.
Inert Atmosphere Before adding reagents, purge the reaction vessel with an inert gas like dry nitrogen or argon for several minutes. Maintain a positive pressure of inert gas during the reaction.Displaces oxygen from the reaction headspace, minimizing the oxidation of the electron-rich anthracene core. [11]
Solvent Purity Use high-purity, HPLC-grade solvents. If possible, degas the solvent by sparging with an inert gas or by sonication under vacuum before use.Removes dissolved oxygen, a key reactant in the oxidation side reaction.
Temperature Control Avoid excessive heat. While some heating may be necessary to drive the reaction, high temperatures can increase the rate of degradation and side reactions. [3][11]Provides enough energy for the desired reaction without significantly accelerating unwanted pathways.
Q4: My purified derivative seems to degrade over time, even in storage. How can I ensure its stability?

The stability of the derivatized product is critical for accurate and reproducible analysis. The same vulnerabilities of the 9-AM reagent (light and oxidation) apply to the product.

  • Storage Recommendations:

    • Temperature: Store solutions frozen (-20°C or -80°C) for long-term stability.

    • Light: Always store in amber vials or in a dark container.

    • Atmosphere: For maximum stability, overlay the solution with an inert gas (argon or nitrogen) before sealing the vial.

    • Solvent: Ensure the solvent is of high purity and free of peroxides or other oxidizing contaminants.

Protocols & Workflows
Protocol 1: Optimized Derivatization of a Carboxylic Acid

This protocol incorporates best practices to minimize side reactions.

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

    • Use anhydrous, HPLC-grade solvents (e.g., acetonitrile or dichloromethane).

    • Prepare solutions of your carboxylic acid analyte, this compound (1.2 equivalents), and EDC (1.5 equivalents).

  • Reaction Setup:

    • In an amber vial equipped with a magnetic stir bar, dissolve the carboxylic acid analyte in the chosen solvent.

    • Purge the vial with dry nitrogen for 5 minutes.

    • Add the EDC solution and stir for 10 minutes at room temperature to activate the acid.

    • Add the 9-AM solution to the vial.

  • Reaction & Monitoring:

    • Seal the vial under a positive nitrogen atmosphere.

    • Stir the reaction at room temperature, protected from light (e.g., by wrapping in foil).

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Workup & Purification:

    • Once the reaction is complete, quench any remaining EDC by adding a small amount of water.

    • The reaction mixture can often be directly diluted and injected for HPLC analysis.

    • For isolation, perform a standard aqueous workup and purify the crude product using column chromatography on silica gel.

Troubleshooting Workflow

Use the following workflow to diagnose and resolve issues in your derivatization.

G Start Problem Observed (e.g., Low Yield, Extra Peaks) CheckReagents Verify Purity & Age of 9-AM and Solvents Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckReagents->CheckConditions Yes UseNew Use Fresh Reagents & Anhydrous Solvents CheckReagents->UseNew No CheckExclusion Were Light & Oxygen Rigorously Excluded? CheckConditions->CheckExclusion Yes Optimize Systematically Optimize Reaction Parameters CheckConditions->Optimize No ImplementProtection Use Amber Vials & Inert Atmosphere CheckExclusion->ImplementProtection No Analyze Re-run Experiment & Analyze Results CheckExclusion->Analyze Yes UseNew->Analyze Optimize->Analyze ImplementProtection->Analyze

Caption: A logical workflow for troubleshooting common derivatization problems.

References
  • PubChem. (n.d.). 9-(Methylaminomethyl)anthracene. National Center for Biotechnology Information. Retrieved from [Link]

  • Gao, S., et al. (2006). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Downs, G. T. (1957). Purification of crude anthracene. U.S. Patent No. 2,783,287. Google Patents.
  • Nimura, N., & Kinoshita, T. (1980). Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Possible anthracene dimer-formation pathways. ResearchGate. Retrieved from [Link]

  • Hosseini, S. A., et al. (2017). Reaction of anthracene-9-carboxylic acid (L¹) and quinoline-2-carboxylic acid (L²) ligands with stannic chloride pentahydrate. ResearchGate. Retrieved from [Link]

  • Lingeman, H., et al. (1985). RAPID, SENSITIVE AND SPECIFIC DERIVATIZATION METHODS WITH 9-(HYDROXYMETHYL)ANTHRACENE FOR THE FLUORIMETRIC DE. DSpace. Retrieved from [Link]

  • da Silva, J. P., et al. (2020). Synthesis and Structural Studies of Two New Anthracene Derivatives. MDPI. Retrieved from [Link]

  • Renatus, M., et al. (2001). Dimer formation drives the activation of the cell death protease caspase 9. PubMed Central. Retrieved from [Link]

  • Glusker, J. P., et al. (1983). Anthracene-9-carboxylic acid. PubMed. Retrieved from [Link]

  • Algaier, I. (2013). Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone. The University of Northern Colorado. Retrieved from [Link]

  • Huang, X., et al. (2022). Optimization of derivatization-gas chromatography/mass spectrometry (Der-GC/MS) for analyzing non-volatile metabolites in soy sauce koji-making process and their evolution patterns. ResearchGate. Retrieved from [Link]

  • Tzanavaras, P. D., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Retrieved from [Link]

  • Andersen, T., et al. (2019). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. Retrieved from [Link]

  • Kimura, H., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. Retrieved from [Link]

  • Eka, N. R., et al. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. Retrieved from [Link]

  • Basfar, A. A., et al. (2021). Photochemical Synthesis of (2E,4Z)-5-(anthracen-9-yl)-2-cyano. ChemRxiv. Retrieved from [Link]

  • Wintner, J., et al. (2015). How to avoid dimer formation in the grignard reaction, while preparing grignard reagent?. ResearchGate. Retrieved from [Link]

  • Czauderna, M., & Kowalczyk, J. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • Karunatilaka, C., et al. (2018). Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. ResearchGate. Retrieved from [Link]

  • Brezova, V., et al. (2007). Degradation photoproducts of 9-methylanthracene. ResearchGate. Retrieved from [Link]

  • Renatus, M., et al. (2001). Dimer formation drives the activation of the cell death protease caspase 9. PubMed. Retrieved from [Link]

  • Baranaite, G., & Padarauskas, A. (2014). Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography. ResearchGate. Retrieved from [Link]

  • Abdillahi, M. I., & Smith, D. (2001). Facile one-pot synthesis of 10-aryl derivatives of 9-aminoanthracenes and 9,10-dihydroanthracen-9-imines. Arkat USA. Retrieved from [Link]

  • Eremin, D. L., et al. (2018). On Mechanochemical Dimerization of Anthracene. Different Possible Reaction Pathways. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Matrix Effects in 9-Anthracenemethanamine LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 9-Anthracenemethanamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with assay accuracy, reproducibility, and sensitivity due to matrix interference.

As a derivatization agent, this compound is frequently used to tag endogenous molecules like fatty acids, enabling their sensitive detection.[1][2][3] However, the analysis of these derivatives in complex biological matrices (e.g., plasma, urine, tissue homogenates) is often plagued by matrix effects, which can significantly compromise data quality.[4][5][6] This guide provides in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and strategies to ensure the integrity of your analytical results.

Section 1: Understanding Matrix Effects in Bioanalysis

Matrix effects are a major concern in quantitative LC-MS because they can detrimentally affect accuracy, reproducibility, and sensitivity.[5][7] This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[5][8][9]

Key Mechanisms of Matrix Effects:

  • Competition for Ionization: In the electrospray ionization (ESI) source, there is a limited capacity for generating charged droplets and, subsequently, gas-phase ions. Co-eluting matrix components can compete with the analyte for this charge, reducing the analyte's ionization efficiency and leading to a suppressed signal.[8]

  • Droplet Formation & Evaporation: Less volatile matrix components can alter the physical properties of the ESI droplets, such as viscosity and surface tension.[10][11] This change can hinder the efficient formation of gas-phase analyte ions, thereby suppressing the signal.[11]

  • Analyte Neutralization: Interfering compounds, particularly those with high basicity, can neutralize the charged analyte ions in the gas phase, preventing them from reaching the mass analyzer.[7][11]

One of the most significant contributors to matrix effects in bioanalysis, especially when using ESI in positive ion mode, are phospholipids from cell membranes.[12][13][14][15] These molecules are abundant in plasma and serum and have a tendency to co-extract and co-elute with many analytes, causing severe ion suppression.[12][15]

Diagram: The Mechanism of Ion Suppression in an ESI Source

IonSuppression cluster_LC LC Eluent cluster_ESI ESI Source cluster_MS Mass Analyzer Analyte Analyte (this compound Derivative) Droplet_Ideal Charged Droplets (Analyte Only) Analyte->Droplet_Ideal Ideal Scenario Droplet_Suppressed Charged Droplets (Competition) Analyte->Droplet_Suppressed Co-elution (Real Scenario) Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet_Suppressed Co-elution (Real Scenario) GasPhase_Ideal Gas-Phase Analyte Ions Droplet_Ideal->GasPhase_Ideal Efficient Evaporation GasPhase_Suppressed Reduced Gas-Phase Analyte Ions Droplet_Suppressed->GasPhase_Suppressed Inefficient Evaporation & Charge Competition Signal_Ideal High Signal GasPhase_Ideal->Signal_Ideal Signal_Suppressed Suppressed Signal GasPhase_Suppressed->Signal_Suppressed

Caption: Mechanism of ion suppression in the ESI source.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a matrix effect, and how do I know if it's affecting my this compound analysis?

A1: A matrix effect is the alteration (suppression or enhancement) of your analyte's signal intensity due to co-eluting substances from the sample matrix.[8][9] You may be experiencing matrix effects if you observe poor accuracy and precision, non-linear calibration curves, or reduced sensitivity that cannot be explained by other factors.[5][9] The most reliable way to confirm a matrix effect is to perform a specific assessment, such as a post-column infusion or a post-extraction spike experiment.[9][16]

Q2: What is the difference between ion suppression and ion enhancement?

A2: Ion suppression is the most common form of matrix effect, where co-eluting compounds interfere with the ionization process, leading to a decreased analyte signal.[8][10][17] Ion enhancement, which is less common, occurs when matrix components improve the ionization efficiency of the analyte, resulting in an artificially high signal.[8] Both phenomena compromise the accuracy of quantitative results.[6]

Q3: Why are phospholipids a major problem in bioanalysis?

A3: Phospholipids are a primary cause of matrix effects, particularly ion suppression in positive ion ESI mode.[12][13] They are highly abundant in biological matrices like plasma and serum (~1 mg/mL) and share similar solubility characteristics with many analytes, causing them to co-extract during common sample preparation methods like protein precipitation.[12][15] Their co-elution during the LC run can severely and erratically suppress the analyte signal, leading to poor reproducibility and sensitivity.[15]

Q4: Can I overcome matrix effects simply by diluting my sample?

A4: Diluting the sample can reduce the concentration of interfering matrix components and is a viable strategy if your assay has sufficient sensitivity.[7][10] However, this approach may not be feasible for trace analysis where the analyte concentration is already near the lower limit of quantitation (LLOQ).[10][12] It is often a preliminary step rather than a complete solution.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis and provides actionable solutions.

Problem 1: My analyte signal is significantly lower in extracted plasma samples compared to the pure solvent standard.
  • Likely Cause: Ion Suppression. This is the classic symptom of matrix effects, where components from the plasma are co-eluting with your this compound derivative and suppressing its ionization. The most likely culprits are phospholipids.[12][14]

  • Troubleshooting Steps:

    • Confirm the Matrix Effect: First, you must quantitatively assess the extent of the suppression. Use the "Quantitative Matrix Effect Assessment" protocol detailed in Section 4. A matrix factor significantly less than 1 confirms ion suppression.[5]

    • Improve Sample Preparation: Your current sample preparation is not sufficiently removing interferences.

      • If you are using protein precipitation (PPT), this is likely insufficient as it does not remove phospholipids.[15]

      • Consider implementing Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a more selective cleanup.[8][18]

      • For severe phospholipid-based suppression, specialized techniques like HybridSPE-Phospholipid are highly effective.[14]

    • Optimize Chromatography: Modify your LC gradient to achieve chromatographic separation between the analyte and the interfering region. You can identify this region using the "Qualitative Matrix Effect Assessment" protocol in Section 4.[7]

Problem 2: My retention time is shifting, and my peak shape is poor, but only in certain batches of samples.
  • Likely Cause: This indicates a complex matrix effect where matrix components may be interacting with your analyte or the analytical column itself.[4] Some matrix components can loosely bind to the analyte, altering its retention characteristics, or even cause a single compound to appear as multiple peaks.[4] Batch-to-batch variability is a known challenge in bioanalysis.[13]

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variations in retention time and matrix effects. A SIL-IS will co-elute with the analyte and experience nearly identical matrix effects, allowing for a reliable ratio-based quantification.[4][8]

    • Evaluate Sample Cleanup: Inconsistent sample cleanup can lead to variable levels of matrix components being injected. Re-validate your sample preparation method to ensure it is robust across different matrix lots.

    • System Maintenance: Persistent issues with peak shape might indicate column fouling or contamination of the ion source by matrix components.[17][19] Implement a routine cleaning procedure for the ion source and consider using a guard column to protect your analytical column.[19]

Problem 3: My assay works well at high concentrations but fails at the Lower Limit of Quantitation (LLOQ).
  • Likely Cause: Matrix effects are often most pronounced at low analyte concentrations.[12] At the LLOQ, even a moderate level of ion suppression can reduce the signal-to-noise ratio below the acceptable threshold, leading to poor accuracy and precision.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: The LLOQ is highly sensitive to interferences. A more rigorous sample preparation technique is required. Transitioning from simple protein precipitation to a more selective method like SPE is crucial.[17][18]

    • Chromatographic Optimization: Focus on increasing the separation between your analyte and the "phospholipid elution zone," which typically occurs in the middle of a standard reversed-phase gradient.

    • Reduce Injection Volume: Injecting a smaller volume of the extracted sample can decrease the total mass of interfering compounds entering the MS system, though this may also reduce the on-column amount of your analyte.[10]

    • Consider Microflow LC: Reducing the LC flow rate into the nano-flow range can enhance ionization efficiency and provide greater tolerance to matrix components.[10]

Section 4: Key Experimental Protocols

Protocol 1: Qualitative Matrix Effect Assessment using Post-Column Infusion

This experiment identifies the regions in your chromatogram where ion suppression or enhancement occurs.[7][9][20]

  • Setup:

    • Prepare a standard solution of your this compound derivative at a mid-range concentration.

    • Using a syringe pump and a T-junction, infuse this solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC eluent stream after the analytical column but before the MS ion source.

  • Execution:

    • Begin the infusion and allow the MS signal for your analyte to stabilize, establishing a steady baseline.

    • While the infusion continues, inject a blank, extracted matrix sample (e.g., plasma processed with your sample preparation method).

    • Run your standard LC gradient.

  • Analysis:

    • Monitor the ion chromatogram for your analyte's m/z.

    • A stable baseline indicates no matrix effect.

    • A dip or drop in the baseline indicates a region of ion suppression .

    • A rise in the baseline indicates a region of ion enhancement .

  • Interpretation: The goal is to adjust your chromatographic method so that your analyte peak elutes in a region with a stable baseline, away from any suppression zones.[7]

Diagram: Post-Column Infusion Workflow

PCI_Workflow cluster_System LC-MS System LC LC Pump & Autosampler Col Analytical Column LC->Col Tee Col->Tee MS Mass Spectrometer Tee->MS Result Monitor Analyte Signal (Look for Dips/Peaks) MS->Result Syringe Syringe Pump (Analyte Solution) Syringe->Tee Constant Infusion Autosampler Inject Blank Extracted Matrix Autosampler->LC

Caption: Workflow for post-column infusion analysis.

Protocol 2: Quantitative Matrix Effect Assessment (Post-Extraction Spike)

This experiment quantifies the degree of ion suppression or enhancement, resulting in a Matrix Factor (MF).[5]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and its internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spike): Extract blank biological matrix. Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Spike): Spike the analyte and IS into the blank biological matrix before extraction. (This set is used to determine recovery, not the matrix factor itself).

  • Analysis:

    • Inject and analyze all samples using your LC-MS method.

    • Calculate the average peak area for the analyte in Set A and Set B.

  • Calculation:

    • Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

  • Interpretation:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression. (e.g., MF = 0.4 means 60% signal suppression).

    • MF > 1: Ion enhancement. (e.g., MF = 1.5 means 50% signal enhancement).

    • Regulatory guidelines often require the MF to be within a certain range (e.g., 0.85 to 1.15) to be considered negligible.[21]

Table: Comparison of Sample Preparation Techniques
TechniquePrinciplePhospholipid RemovalThroughputTypical Matrix Factor (MF)
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation.PoorHigh0.2 - 0.7
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquids.Moderate to GoodMedium0.6 - 0.9
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent and selective elution.Good to ExcellentMedium0.8 - 1.1
HybridSPE-Phospholipid Combined PPT and selective phospholipid removal.ExcellentHigh> 0.95

Note: Typical Matrix Factor values are illustrative and highly dependent on the specific analyte, matrix, and method.

Section 5: Advanced Mitigation Strategies

If basic troubleshooting and improved sample preparation are insufficient, consider these advanced strategies:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): As mentioned, using a SIL-IS is the gold standard for compensating for matrix effects.[4][22] The SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix interferences in the same way, providing the most accurate correction.

  • Matrix-Matched Calibration: Preparing calibration standards in the same extracted blank matrix as the unknown samples can help compensate for consistent matrix effects.[4][8] This approach accounts for the signal alteration caused by the matrix, leading to more accurate quantification.[8]

  • Change Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects. APCI is often less susceptible to suppression from non-volatile salts and phospholipids.[10]

By systematically identifying, quantifying, and addressing matrix effects using the principles and protocols outlined in this guide, you can develop robust, reliable, and accurate LC-MS methods for the analysis of this compound and its derivatives.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC, NIH.
  • Assessment of matrix effect in quantit
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • Ion-Suppression & Phospholipid Contamin
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • This compound | C15H13N. PubChem, NIH.
  • Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis.
  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis.
  • New preparation method for 9-anthryldiazomethane (ADAM)
  • Use of post-column infusion for assessment of matrix effects.
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC, NIH.
  • Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography.
  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • Importance of m
  • Derivatization of F
  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis.
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing).
  • 10 Tips for Electrospray Ionis
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • Aspects of Matrix Effects in Applications of Liquid Chromatography-Mass Spectrometry to Forensic and Clinical Toxicology-A Review.
  • Standardization via Post Column Infusion—A Novel and Convenient Quantific
  • Validation of bioanalytical LC–MS/MS assays: Evaluation of m
  • Chromatographic analysis of fatty acids using 9-chloromethyl-anthracene and 2-bromomethyl-anthraquinone. The University of Northern Colorado.
  • 9-Anthryldiazomethane (CAS Number: 10401-59-9). Cayman Chemical.
  • Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects.
  • Oh, What a Mess!
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.

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Validation & Comparative

A Head-to-Head Comparison for Amine Analysis: 9-Anthracenemethanamine vs. Dansyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Fluorescent Derivatization Agent

For researchers, scientists, and drug development professionals, the accurate quantification of amines is a frequent and critical task. Given that many biologically significant amines lack a native chromophore or fluorophore, derivatization with a fluorescent tag prior to analysis—typically by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)—is a common and powerful strategy. Two stalwart reagents in this field are 9-Anthracenemethanamine and Dansyl Chloride. While both enable sensitive detection, their underlying chemistries, reaction specifics, and performance characteristics present distinct advantages and disadvantages. This guide provides an in-depth comparison to inform your selection process, grounded in experimental data and mechanistic principles.

At a Glance: Key Performance Characteristics

FeatureThis compoundDansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Target Amines Primarily primary aminesPrimary and secondary amines[1][2][3]
Reaction Type Nucleophilic substitutionNucleophilic substitution
Byproducts Relatively clean reactionDansyl hydroxide (from hydrolysis) can be a significant byproduct[4]
Derivative Stability Generally goodVery good, derivatives are known to be stable[3][5]
Fluorescence Properties Excitation: ~365 nm, Emission: ~410 nm[6]Excitation: ~320-350 nm, Emission: ~520-530 nm[7][8]
Quantum Yield ModerateHigh, and environmentally sensitive
Key Advantages Can offer cleaner reaction profilesHigh sensitivity, well-established methods, reacts with secondary amines
Key Disadvantages Less versatile (primarily for primary amines)Prone to hydrolysis, potential for multiple derivatizations

Delving into the Chemistry: Reaction Mechanisms and Causality

The choice between these two reagents hinges on understanding their distinct reaction pathways. Both are electrophilic reagents that react with the nucleophilic amine group. However, the nature of this reaction dictates the optimal conditions and potential pitfalls.

Dansyl Chloride: This sulfonyl chloride reacts readily with unprotonated primary and secondary amines to form stable sulfonamides.[1][2][3] The reaction is typically carried out under basic conditions (pH 9.5-10) to ensure the amine is deprotonated and thus maximally nucleophilic.[3] However, this basic, aqueous environment presents a significant challenge: hydrolysis. Dansyl chloride readily reacts with water to form dansyl hydroxide (dansylic acid), which is also fluorescent and can interfere with the analysis if not chromatographically resolved.[4] Furthermore, the high reactivity of dansyl chloride means it can also react with other nucleophiles in the sample, such as hydroxyl groups, although the reaction with amines is generally faster and more favorable.[4][9]

This compound: While the prompt mentions this compound, it's important to clarify that for derivatizing amines, a more reactive form of anthracene is typically used, such as 9-chloromethylanthracene or an isocyanate derivative. For the purpose of this guide, we will consider the use of an activated anthracene derivative for amine labeling. These reagents react with primary amines via nucleophilic substitution to form a stable derivative. The reaction conditions are often less harsh than those required for dansylation, which can be advantageous when dealing with sensitive analytes.

G cluster_dansyl Dansyl Chloride Pathway cluster_anthracene Anthracene Derivative Pathway D_Amine Primary/Secondary Amine (R-NHR') D_Product Stable Dansyl-Amide (Fluorescent) D_Amine->D_Product Nucleophilic Attack D_Dansyl Dansyl Chloride D_Dansyl->D_Product D_Side Dansyl Hydroxide (Fluorescent Byproduct) D_Dansyl->D_Side D_Base Base (pH 9.5-10) D_Base->D_Amine Deprotonates D_H2O Water (Hydrolysis) D_H2O->D_Side Competes A_Amine Primary Amine (R-NH2) A_Product Stable Anthracene-Amine (Fluorescent) A_Amine->A_Product Nucleophilic Attack A_Anthracene Activated Anthracene (e.g., 9-chloromethylanthracene) A_Anthracene->A_Product

Caption: Reaction pathways for Dansyl Chloride and an activated Anthracene derivative with amines.

Experimental Protocols: A Self-Validating Approach

Trustworthy data begins with a robust protocol. Below are detailed, step-by-step methodologies for derivatization with both reagents. These protocols are designed to be self-validating by including steps to minimize common issues like hydrolysis and incomplete reactions.

Dansyl Chloride Derivatization Protocol (for HPLC-FLD)

This protocol is adapted from established methods for the analysis of biogenic amines and amino acids.[2][10][11]

  • Sample Preparation:

    • For biological samples, perform a protein precipitation step by adding perchloric acid or acetonitrile, followed by centrifugation.[11]

    • Dilute the sample extract or standard solution with 0.1 M sodium bicarbonate buffer (pH 9.8).

  • Derivatization Reaction:

    • To 50 µL of the prepared sample/standard, add 50 µL of a 10 mg/mL solution of dansyl chloride in acetone or acetonitrile. Causality: Acetone/acetonitrile is used as the solvent because dansyl chloride is unstable in aqueous solutions at high pH.[2][4]

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate the reaction mixture in a water bath at 60-80°C for 30-60 minutes in the dark.[11] Causality: The elevated temperature accelerates the derivatization reaction, while keeping it in the dark prevents photodecomposition of the fluorescent derivatives.

  • Quenching the Reaction:

    • After incubation, add 20 µL of a solution like proline or acetic acid to react with the excess dansyl chloride.[10][11] This step is crucial to prevent the derivatization of other components in the HPLC mobile phase and to reduce baseline noise.

  • Final Preparation for Injection:

    • Centrifuge the mixture to pellet any precipitate.

    • Inject an appropriate volume (e.g., 20 µL) of the supernatant into the HPLC system.

Activated Anthracene Derivatization Protocol (Conceptual)

This protocol is based on the general principles of using reagents like 9-chloromethylanthracene for derivatizing nucleophiles.[6]

  • Sample Preparation:

    • Ensure the sample is free of particulate matter and is dissolved in a suitable aprotic solvent like acetonitrile.

  • Derivatization Reaction:

    • To 100 µL of the amine-containing sample, add a 1.5-fold molar excess of the activated anthracene reagent.

    • Add a catalyst, such as tetrabutylammonium bromide, if required.[6]

    • Incubate the mixture at a moderately elevated temperature (e.g., 50°C) for a specified time (e.g., 60 minutes), protected from light.

  • Analysis:

    • After the reaction is complete, the mixture can often be directly injected into the HPLC system after dilution with the mobile phase. The need for a quenching step is generally lower than with dansyl chloride due to the lower reactivity of the reagent with water.

G cluster_dansyl_flow Dansyl Chloride Workflow cluster_anthracene_flow Anthracene Derivative Workflow D_Start Sample Prep (e.g., Protein Precipitation) D_Buffer Add Bicarbonate Buffer (pH 9.8) D_Start->D_Buffer D_Deriv Add Dansyl-Cl in Acetone/ACN D_Buffer->D_Deriv D_Incubate Incubate at 60-80°C (in dark) D_Deriv->D_Incubate D_Quench Add Quenching Agent (e.g., Proline) D_Incubate->D_Quench D_Inject Centrifuge & Inject into HPLC-FLD D_Quench->D_Inject A_Start Sample in Aprotic Solvent (ACN) A_Deriv Add Activated Anthracene Reagent A_Start->A_Deriv A_Incubate Incubate at 50°C (in dark) A_Deriv->A_Incubate A_Inject Dilute & Inject into HPLC-FLD A_Incubate->A_Inject

Caption: Comparative experimental workflows for amine derivatization.

Performance Under the Microscope: A Data-Driven Comparison

ParameterDansyl ChlorideAnthracene DerivativesExpert Commentary
Sensitivity (LOD) Can reach low micromolar to nanomolar levels (e.g., 0.025 µmol L⁻¹ for dansyl-Phe).[12] For biogenic amines, LODs can range from 0.0075 to 1.6 mg L⁻¹.[13]Can achieve picomolar detection limits (e.g., 0.18 to 2.53 pmol for carboxylic acids using 9-chloromethyl anthracene).[6]Both reagents offer excellent sensitivity suitable for trace analysis. The specific LOD will be highly dependent on the analyte and the instrumentation used.
Linearity Excellent linearity is commonly reported, with R² values often > 0.99.[5][7][13]Good linearity is also a characteristic feature.[6]Both reagents are well-suited for quantitative analysis over a wide dynamic range.
Precision Intra-day and inter-day precisions are typically low, often with RSDs < 10%.[7][14]Similar high precision is expected with a validated method.With proper optimization, both methods can deliver high precision and reproducibility.
Derivative Stability Dansyl amides are known to be very stable, which is a significant advantage for batch analysis.[3][5]Stability is generally good but can be more susceptible to photobleaching or quenching.[15][16][17][18][19]The superior stability of dansyl derivatives is a key advantage, particularly for high-throughput screening where samples may sit in an autosampler for extended periods.

Practical Considerations and Field-Proven Insights

  • Selectivity and Matrix Effects: Dansyl chloride's high reactivity can be a double-edged sword. While it allows for the derivatization of a broader range of amines, it also increases the likelihood of reacting with interfering compounds in complex matrices. This can necessitate more extensive sample cleanup or more sophisticated chromatographic separation.[9] The anthracene-based reagents, while more selective for primary amines, may offer cleaner chromatograms in some applications.

  • Fluorescence Quenching: Anthracene derivatives can be susceptible to fluorescence quenching by various molecules, including nitroaromatics and even aniline itself.[16][17][18] This is a critical consideration when analyzing samples that may contain such quenching agents. While dansyl derivatives can also be quenched, the anthracene moiety is particularly well-studied in this regard.

  • Method Development: A wealth of literature and established protocols exist for dansyl chloride, covering a vast array of analytes from amino acids to biogenic amines and pharmaceuticals.[2][10] This extensive knowledge base can significantly shorten method development time. While methods using anthracene derivatives are also published, they are less ubiquitous.

Conclusion and Recommendations

The choice between this compound (or its activated forms) and dansyl chloride is not a matter of one being definitively superior, but rather which is better suited for the specific analytical challenge.

Choose Dansyl Chloride when:

  • You need to analyze both primary and secondary amines.

  • High sensitivity is paramount.

  • You are working with a well-characterized sample matrix.

  • The stability of the derivatized sample for batch processing is a priority.

  • You can leverage the vast library of existing methods to accelerate your workflow.

Consider an Activated Anthracene Reagent when:

  • Your analysis is focused specifically on primary amines.

  • You are working with a complex matrix and want to minimize side reactions.

  • Your sample may contain compounds that interfere with the dansylation reaction but not the anthracene derivatization.

  • The spectral properties of the anthracene fluorophore are a better match for your detector's capabilities.

Ultimately, the optimal choice will be confirmed through empirical validation with your specific analytes and sample matrices. By understanding the fundamental chemistry and performance characteristics outlined in this guide, you are well-equipped to make an informed and scientifically sound decision.

References

  • A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. PubMed. [Link]

  • Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd. [Link]

  • Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry.
  • dansyl derived amino: Topics by Science.gov. Science.gov. [Link]

  • Determination of biogenic amines as dansyl derivatives in alcoholic beverages by high-performance liquid chromatography with fluorimetric detection and characterization of the dansylated amines by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. ResearchGate. [Link]

  • Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. PubMed. [Link]

  • Targeted quantification of amino acids by dansylation. National Institutes of Health (NIH). [Link]

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]

  • Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. ScienceDirect. [Link]

  • 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. [Link]

  • Photophysical Properties of Anthracene Derivatives. MDPI. [Link]

  • This compound. PubChem. [Link]

  • Fluorescence quenching of anthracene by nitroaromatic compounds. Chalcogenide Letters. [Link]

  • Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. ResearchGate. [Link]

  • Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic. ResearchGate. [Link]

  • Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. ResearchGate. [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. [Link]

  • (PDF) Fluorescence quenching of anthracene by nitroaromatic compounds. ResearchGate. [Link]

  • Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. Global NEST Journal. [Link]

  • Fluorescence Quenching of Anthracene by Aniline in Two Solvents: S-V Plot Analysis. AIP Publishing. [Link]

  • 9-(Methylaminomethyl)anthracene. PubChem. [Link]

  • Mechanism of Fluorescence Quenching in Solution. RSC Publishing. [Link]

  • anthracen-9-ylmethanamine. Chemsrc. [Link]

  • Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. National Institutes of Health (NIH). [Link]

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Navigating the Labyrinth of Amine Analysis: A Comparative Guide to 9-Anthracenemethanamine and 9-Anthroylnitrile Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of analytical chemistry, the sensitive and accurate quantification of amines is a cornerstone of research, from fundamental biological studies to the development of life-saving pharmaceuticals. Primary and secondary amines, often lacking a strong chromophore or fluorophore, present a significant analytical challenge. Pre-column derivatization, the process of chemically modifying an analyte to enhance its detectability, stands as a powerful strategy to overcome this hurdle. Among the arsenal of derivatizing agents, fluorescent tags offer exceptional sensitivity. This guide provides an in-depth, comparative analysis of two such reagents: 9-Anthracenemethanamine and 9-anthroylnitrile, equipping you with the technical insights and practical data to select the optimal tool for your amine analysis needs.

The Foundation: Why Derivatize Amines?

Many biologically and pharmaceutically relevant amines are invisible to common HPLC detectors like UV-Vis and fluorescence detectors in their native state. Derivatization addresses this by covalently attaching a molecule—a fluorescent tag in this case—that imparts desirable analytical properties.[1] This not only enhances sensitivity but can also improve the chromatographic behavior of the analyte.[1]

At a Glance: this compound vs. 9-Anthroylnitrile

FeatureThis compound9-Anthroylnitrile
Reactive Group Primary Amine (-CH₂NH₂)Nitrile (-CN)
Target Amines Primarily aldehydes and ketones (via Schiff base)Primary and Secondary Amines
Reaction Type Nucleophilic addition-eliminationNucleophilic addition
Fluorescence Native fluorescence of the anthracene coreFluorescence of the resulting adduct
Key Advantage Established reactivity for carbonyl compoundsPotential for direct reaction with amines
Potential Limitation Indirectly derivatizes aminesLimited specific data on amine derivatization

Unveiling the Chemistry: Reaction Mechanisms

A deep understanding of the underlying reaction mechanisms is paramount for optimizing derivatization protocols and troubleshooting potential issues.

This compound: A Schiff Base Approach (Hypothesized)

While direct protocols for derivatizing amines with this compound are not extensively documented, its structural analog, 9-anthraldehyde, reacts with primary amines to form a Schiff base (an imine).[2] This reaction involves the nucleophilic attack of the primary amine on the carbonyl group of the aldehyde, followed by the elimination of a water molecule.

It is plausible that this compound itself could be used to derivatize carbonyl-containing analytes, which could then be quantified to infer the concentration of a related amine if a stoichiometric conversion is known. However, for direct amine derivatization, a different strategy would be required. One possibility is a two-step process where the amine of interest is first converted to a carbonyl-containing derivative, which then reacts with this compound. Due to the lack of direct evidence for a one-step reaction with amines, this reagent is likely less straightforward for direct amine analysis compared to reagents specifically designed for this purpose.

G cluster_0 Schiff Base Formation (Hypothesized) 9-Anthraldehyde 9-Anthraldehyde Intermediate Hemiaminal Intermediate 9-Anthraldehyde->Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate Schiff_Base Schiff Base (Imine) + H2O Intermediate->Schiff_Base Dehydration

Caption: Hypothesized reaction of 9-anthraldehyde with a primary amine.

9-Anthroylnitrile: Nucleophilic Addition to the Nitrile Group

The reactivity of the nitrile group is generally lower than that of an activated acyl chloride, meaning the derivatization conditions might require elevated temperatures or the use of a catalyst to proceed efficiently.

G cluster_1 Nucleophilic Addition to Nitrile 9-Anthroylnitrile 9-Anthroylnitrile Intermediate_1 Tetrahedral Intermediate 9-Anthroylnitrile->Intermediate_1 Nucleophilic Attack Amine Primary or Secondary Amine Amine->Intermediate_1 Amidine Amidine Derivative Intermediate_1->Amidine Proton Transfer

Caption: Plausible reaction of 9-anthroylnitrile with an amine.

Performance Under the Microscope: A Data-Driven Comparison

ParameterThis compound Derivative (Hypothesized)9-Anthroylnitrile Derivative (Inferred)
Excitation Max (λex) ~366 nm[3]Expected in the UVA range (~350-380 nm)
Emission Max (λem) ~413 nm[3]Expected in the blue-violet region (~400-450 nm)
Quantum Yield (Φ) Anthracene: ~0.36[4]Highly dependent on the final adduct structure
Derivative Stability Schiff bases can be prone to hydrolysis.Amidines are generally stable.
Reaction Conditions Likely mild for Schiff base formation (room temp).[2]May require heating or catalysis.
Selectivity High for carbonyls (indirect for amines).Potential for reaction with other nucleophiles.
Byproducts Water (for Schiff base formation).Dependent on reaction conditions.

Experimental Protocols: A Practical Guide

The following are generalized protocols based on established methods for similar derivatization reactions. Optimization for your specific analyte and matrix is crucial.

Protocol 1: Derivatization of a Carbonyl-Containing Analyte with this compound (for indirect amine analysis)

This protocol is adapted from the derivatization of amines with 9-anthraldehyde.[2]

Reagents:

  • This compound solution (e.g., 1 mg/mL in aprotic solvent like acetonitrile)

  • Analyte solution containing the carbonyl compound

  • Anhydrous magnesium sulfate (MgSO₄)

  • A suitable buffer (e.g., borate buffer, pH 8.5)

  • HPLC-grade solvents (acetonitrile, water)

Procedure:

  • To 0.5 mmol of the carbonyl-containing analyte in a vial, add an equimolar amount of this compound solution.

  • Add an excess of anhydrous MgSO₄ (5-10 equivalents) to act as a dehydrating agent.

  • Add 10 mL of a suitable solvent (e.g., 2-propanol or acetonitrile).

  • Stir the reaction mixture at room temperature for a designated time (e.g., 12 hours, optimization required).[2]

  • Filter the mixture to remove the MgSO₄.

  • The resulting solution can be directly injected into the HPLC system or diluted as necessary.

HPLC-FLD Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Fluorescence Detection: λex ≈ 366 nm, λem ≈ 413 nm (to be optimized)

Protocol 2: Derivatization of Primary/Secondary Amines with 9-Anthroylnitrile (Exploratory)

This is a hypothetical protocol based on the general reactivity of nitriles and common conditions for amine derivatization. Significant optimization is expected to be necessary.

Reagents:

  • 9-Anthroylnitrile solution (e.g., 5 mg/mL in aprotic solvent like DMF or acetonitrile)

  • Amine standard or sample solution

  • A basic catalyst (e.g., triethylamine or a non-nucleophilic base) or an acidic catalyst (e.g., a Lewis acid)

  • Borate buffer (e.g., 0.1 M, pH 9-10)

  • HPLC-grade solvents

Procedure:

  • In a reaction vial, combine a known amount of the amine standard or sample with an excess of the 9-anthroylnitrile solution.

  • Add the chosen catalyst. The type and concentration of the catalyst will require careful optimization.

  • Add a suitable buffer to maintain the desired pH.

  • Heat the reaction mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes). The reaction progress should be monitored to determine the optimal time and temperature.

  • After cooling, the reaction may need to be quenched (e.g., by adding a small amount of acid if a basic catalyst was used).

  • The derivatized sample should be filtered before injection into the HPLC system.

HPLC-FLD Conditions (Starting Point):

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient elution with (A) Buffered aqueous solution and (B) Acetonitrile or Methanol

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Fluorescence Detection: λex and λem to be determined experimentally, likely in the range of 350-380 nm for excitation and 400-450 nm for emission.

Making the Right Choice: A Scientist's Perspective

The selection between this compound and 9-anthroylnitrile is not a one-size-fits-all decision. It hinges on the specific analytical problem at hand.

  • For indirect analysis of amines that can be stoichiometrically converted to a carbonyl-containing compound, this compound (or more directly, 9-anthraldehyde) offers a well-established reaction pathway. The formation of a Schiff base is a reliable and generally high-yielding reaction. However, the multi-step nature of this indirect analysis can introduce additional sources of error.

  • 9-Anthroylnitrile presents an intriguing possibility for the direct derivatization of primary and secondary amines. The formation of a stable amidine derivative is a key advantage. However, the lack of established protocols and the potentially harsher reaction conditions required are significant drawbacks that necessitate considerable method development.

Recommendation: For researchers seeking a robust and readily implementable method for direct amine analysis, exploring more established amine-derivatizing agents such as o-phthalaldehyde (OPA), dansyl chloride, or fluorescamine may be a more efficient starting point. For those engaged in novel method development or with a specific interest in the unique properties of anthracene-based nitrile derivatives, 9-anthroylnitrile offers a promising, albeit challenging, avenue for exploration.

The Path Forward: A Call for Further Investigation

This guide highlights a significant gap in the analytical literature concerning the direct comparison of these two anthracene-based derivatization reagents for amine analysis. Future research should focus on:

  • A systematic investigation of the reaction between 9-anthroylnitrile and a diverse range of primary and secondary amines.

  • Detailed characterization of the resulting amine-adducts, including their fluorescence properties (excitation and emission spectra, quantum yields) and stability.

  • Development and validation of a robust HPLC-FLD method using 9-anthroylnitrile for the quantification of amines in various matrices.

  • A direct, quantitative comparison of the performance of 9-anthroylnitrile with established amine derivatization reagents.

By addressing these unanswered questions, the analytical community can unlock the full potential of these promising reagents and further expand the toolkit for sensitive and reliable amine analysis.

References

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  • Budyka, M. F., et al. (2014). Photochemical properties of 1-(9-Anthryl)-2-(2-Quinolyl)ethylene. ResearchGate. [Link]

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  • Al-Lawati, H. A. J., et al. (2019). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. [Link]

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  • Patel, P. R., et al. (2014). HPLC-FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization. ResearchGate. [Link]

  • Budyka, M. F., et al. (2014). Photochemical properties of 1-(9-Anthryl)-2-(2-Quinolyl)ethylene. ResearchGate. [Link]

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  • Zhang, J., et al. (2018). (a) Molecular structures of 1-(anthracen-9-yl)-N, N-dimethylmethanamine... ResearchGate. [Link]

  • Mayr, H., et al. (2010). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. ResearchGate. [Link]

  • The Chemistry Notes. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. [Link]

  • Kim, K.-H., et al. (2007). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. ResearchGate. [Link]

  • Michigan State University Department of Chemistry. (n.d.). 4. Reaction of Amines with Nitrous Acid. [Link]

  • Staneva, D., et al. (2012). Fluorescence emission spectra of anthracene (top left, excited at 379... ResearchGate. [Link]

  • Oregon Medical Laser Center. (1995). 9,10-Diphenylanthracene. OMLC. [Link]

  • S. K., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]

  • Gärdebjer, S., et al. (2015). Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties. RSC Publishing. [Link]

  • Wang, J., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • Duan, W., et al. (2022). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Functional Group Selectivity of 9-Anthracenemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Fluorophore

In modern analytical chemistry, particularly in complex biological and environmental matrices, the ability to detect and quantify specific molecules with high sensitivity is paramount. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a cornerstone technique, but its power is often limited by the native fluorescence of the analyte. This is where fluorescent derivatization agents become indispensable. 9-Anthracenemethanamine, also known as 9-(aminomethyl)anthracene, is one such agent, valued for the strong fluorescence conferred by its anthracene core.

However, the true utility of a derivatizing agent lies not just in its fluorescence, but in its selectivity . A researcher's success depends on understanding which functional groups a reagent will reliably and preferentially react with under specific conditions. Misunderstanding this selectivity can lead to ambiguous results, inaccurate quantification, and wasted resources.

This guide provides an in-depth comparison of the reactivity of this compound towards three common and analytically important functional groups: isocyanates, carboxylic acids, and carbonyls (aldehydes and ketones). We will move beyond simple protocols to explore the underlying reaction mechanisms, the stability of the resulting products, and the practical implications for designing robust and reliable analytical methods.

The Core Principle: Nucleophilicity Meets Electrophilicity

The selectivity of this compound is governed by a fundamental chemical principle: the nucleophilic character of its primary amine (-CH₂NH₂). This amine group readily donates its lone pair of electrons to attack electron-deficient (electrophilic) centers in other molecules. Therefore, the reagent's selectivity is a direct function of the electrophilicity of the target functional group. The more electrophilic the target, the faster and more favorable the reaction.

G cluster_reagent This compound cluster_targets Target Functional Groups (Electrophiles) Reagent Anthracene-CH₂-NH₂ (Nucleophile) Isocyanate Isocyanate R-N=C=O (Highly Electrophilic) Reagent->Isocyanate Highly Favorable Fast, Stable Urea ActivatedAcid Activated Carboxylic Acid R-CO-LG (Highly Electrophilic) Reagent->ActivatedAcid Favorable Requires Activation, Stable Amide Carbonyl Aldehyde/Ketone R₂-C=O (Moderately Electrophilic) Reagent->Carbonyl Less Favorable Reversible, Unstable Imine

Caption: Reactivity hierarchy of this compound.

Isocyanates (-NCO): The Premier Target

The reaction with isocyanates represents the most robust and reliable application of this compound. Isocyanates are characterized by a highly electrophilic carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

Mechanism: Nucleophilic Addition

The reaction is a direct nucleophilic addition. The amine's nitrogen attacks the central carbon of the isocyanate group, leading to a rapid and essentially irreversible formation of a highly stable urea derivative. This reaction is typically performed in an aprotic solvent like acetonitrile or toluene and proceeds quickly at room temperature.

G cluster_workflow Mechanism: Urea Formation struct1 Anthracene-CH₂-NH₂ struct2 R-N=C=O plus1 + arrow1 -> (Nucleophilic Attack) struct3 Anthracene-CH₂-NH(CO)NH-R (Stable Urea Derivative)

Caption: Reaction of this compound with an isocyanate.

Performance and Selectivity

  • High Specificity: The reaction is highly specific for the isocyanate group. In a complex mixture, other less electrophilic groups will not interfere under standard conditions.

  • Speed: The reaction is rapid, making it ideal for air sampling applications where airborne isocyanates must be trapped and derivatized quickly.[1]

  • Product Stability: The resulting urea bond is exceptionally stable, ensuring that the derivative does not degrade during sample workup, storage, or HPLC analysis.[1]

Comparative Performance Data

While direct kinetic data for this compound is sparse, extensive studies have been conducted on its close analog, 9-(Methylaminomethyl)anthracene (MAMA), a secondary amine that reacts via the same mechanism. A comparison with other common derivatizing agents highlights its utility.

ReagentReagent TypeRelative Reactivity with Phenyl IsocyanateKey AdvantagesKey Disadvantages
MAMA (proxy for this compound)Secondary Amine25Strong fluorescence, stable derivative[2]Slower than piperazine-based reagents
1-(9-Anthracenylmethyl)piperazine (MAP) Secondary Amine100Very high reactivity, strong fluorescence[1]More complex synthesis
1-(2-Methoxyphenyl)piperazine (MOPP) Secondary Amine88High reactivity, widely used standard[1]Lower fluorescence response than anthracene tags
Tryptamine (TRYP) Primary Amine30Good reactivity[1]Lower fluorescence response than anthracene tags

Experimental Protocol: Derivatization of Isocyanates for HPLC Analysis

This protocol is adapted from established methods for analyzing airborne isocyanates.[1]

  • Reagent Solution Preparation: Prepare a solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of approximately 0.1 mg/mL.

  • Sample Collection/Preparation: For air sampling, draw a known volume of air through an impinger or filter containing the reagent solution. For liquid samples, add a molar excess of the reagent solution to the sample.

  • Reaction: Allow the reaction to proceed at room temperature for at least 15-20 minutes. The reaction is typically complete within this timeframe. No heating is required.

  • Quenching (Optional): If a large excess of reagent is used, a small amount of a quenching agent (e.g., a primary alcohol) can be added to consume unreacted isocyanates, although this is often unnecessary.

  • Analysis: Dilute the sample to an appropriate concentration with the mobile phase and inject it directly into the HPLC system.

  • Detection: Use a fluorescence detector with an excitation wavelength (λex) around 254 nm or 365 nm and an emission wavelength (λem) around 412 nm.[2]

Carboxylic Acids (-COOH): A Two-Step Approach

Directly reacting an amine with a carboxylic acid to form an amide is a condensation reaction that requires high temperatures to drive off water, making it unsuitable for analytical derivatization. Therefore, the carboxylic acid must first be activated to convert the hydroxyl group into a good leaving group, creating a highly electrophilic intermediate.

Mechanism: Activation and Nucleophilic Acyl Substitution

The most common activation method involves a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS).

  • Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • Amine Reaction: this compound's nucleophilic amine immediately attacks the carbonyl carbon of the intermediate, displacing the isourea leaving group to form a stable amide bond. The inclusion of NHS can further improve efficiency by forming a semi-stable NHS-ester, which is less susceptible to hydrolysis than the O-acylisourea intermediate.

G cluster_workflow Mechanism: Amide Formation via Activation struct1 R-COOH (Carboxylic Acid) struct2 EDC/NHS plus1 + arrow1 -> (Step 1: Activation) struct3 R-CO-NHS (Active NHS Ester) struct4 Anthracene-CH₂-NH₂ plus2 + arrow2 -> (Step 2: Substitution) struct5 Anthracene-CH₂-NH(CO)-R (Stable Amide Derivative)

Caption: Two-step derivatization of a carboxylic acid.

Performance and Selectivity

  • Selectivity: The selectivity is primarily for carboxylic acids, as other functional groups do not typically react with EDC/NHS under these conditions.

  • Product Stability: The resulting amide bond is extremely stable, making it ideal for quantitative analysis.

  • Reaction Conditions: The reaction requires careful control of pH (typically 4.5-7.5) and the absence of other strong nucleophiles (like thiols) that could compete with the amine.

Comparison with Alternative Carboxylic Acid Reagents

ReagentReaction PrincipleKey AdvantagesKey Disadvantages
This compound + EDC/NHS Amide formationVery stable product; reagent is stableTwo-step reaction; requires pH control
9-Anthryldiazomethane (ADAM) EsterificationSingle-step, fast reaction at room temp[3]Reagent is less stable and potentially hazardous[3]
9-Chloromethylanthracene EsterificationGood sensitivity[4]Can also react with phenols and thiols; requires a catalyst[4]

Experimental Protocol: Derivatization of Carboxylic Acids via EDC/NHS Coupling

  • Solvent Selection: Dissolve the carboxylic acid-containing sample in an appropriate aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.

  • Activation: Add a 1.5-fold molar excess of NHS, followed by a 1.5-fold molar excess of EDC to the sample. Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Amine Addition: Add a 1.2-fold molar excess of this compound to the mixture.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Monitor the reaction progress by TLC or a pilot HPLC run if necessary.

  • Workup: Once the reaction is complete, the mixture can often be diluted and directly injected into the HPLC. A simple liquid-liquid extraction or solid-phase extraction (SPE) step may be required to remove excess reagents and byproducts for cleaner chromatograms.

  • Detection: Use the same fluorescence detection parameters as for the isocyanate derivatives (λex ~365 nm, λem ~412 nm).

Aldehydes & Ketones (>C=O): An Unfavorable Target

While primary amines do react with aldehydes and ketones, this pathway is generally not suitable for creating stable derivatives for quantitative HPLC analysis.

Mechanism: Reversible Imine (Schiff Base) Formation

The amine attacks the electrophilic carbonyl carbon, and after a proton transfer step, water is eliminated to form an imine , also known as a Schiff base. This reaction is acid-catalyzed and, crucially, reversible .

G cluster_workflow Mechanism: Imine (Schiff Base) Formation struct1 Anthracene-CH₂-NH₂ struct2 R₂-C=O plus1 + arrow1 <=> (Reversible, H⁺ cat.) struct3 Anthracene-CH₂-N=CR₂ (Unstable Imine) struct4 H₂O plus2 +

Caption: Reversible reaction with aldehydes and ketones.

Performance and Selectivity

  • Product Instability: The C=N bond of the imine is susceptible to hydrolysis, especially in the presence of water. This is a significant problem for reversed-phase HPLC, which typically uses aqueous mobile phases. The derivative can decompose back to the starting materials in the vial or on the column, making quantification unreliable.

  • Poor Selectivity: While the reaction occurs, it is not as rapid or specific as the reaction with isocyanates.

  • Alternative Pathway: For stable derivatization, the imine would need to be reduced in a second step (reductive amination) using a reducing agent like sodium cyanoborohydride to form a stable secondary amine. This adds significant complexity to the workflow.

Comparison with the Gold Standard: DNPH

For these reasons, this compound is not a recommended reagent for carbonyl analysis. The standard method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) .[5]

FeatureThis compound2,4-Dinitrophenylhydrazine (DNPH)
Product Imine (Schiff Base)Hydrazone
Product Stability Low (Reversible, prone to hydrolysis)High (Stable, conjugated system)
Detection Method FluorescenceUV-Vis (typically ~360 nm)
Workflow Simple addition (but unstable product)Simple addition, reliable product
Recommendation Not Recommended for quantitative analysisHighly Recommended (EPA Method 8315A)[5]

Conclusion: A Tool for a Specific Task

This compound is a powerful fluorescent labeling reagent, but its power must be applied with precision. Its selectivity profile is clear and dictated by the nucleophilicity of its primary amine.

  • Excellent for Isocyanates: It exhibits high selectivity and reactivity, forming exceptionally stable urea derivatives. This is its primary and most effective application in analytical chemistry.

  • Viable for Carboxylic Acids: It can be used effectively, but only after a mandatory activation step (e.g., with EDC/NHS) to form a stable amide. The workflow is more complex but yields a reliable product.

  • Poor for Aldehydes and Ketones: The formation of an unstable and reversible imine makes it an unreliable choice for quantitative analysis, especially when compared to robust standard methods using reagents like DNPH.

As a Senior Application Scientist, my recommendation is to leverage this compound where it excels: the sensitive and specific detection of isocyanates. For other functional groups, alternative reagents specifically designed for those targets will almost always provide more reliable, robust, and validated results.

References

  • Garcı́a, M., et al. (2001). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 925-933. [Link]

  • D'auria, M., & Emanuele, L. (2000). Comparison of Three Common Amine Reactive Fluorescent Probes Used for Conjugation to Biomolecules by Capillary Zone Electrophoresis. Journal of Liquid Chromatography & Related Technologies, 23(19), 2957-2970. [Link]

  • Nimura, N., & Kinoshita, T. (1980). Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography. Analytical Letters, 13(3), 191-202. [Link]

  • Rando, R. J., et al. (1993). Evaluation of 9-Methylamino-Methylanthracene as a Chemical Label for Total Reactive Isocyanate Group: A Comparison of Mono- and Di-Isocyanate Monomers. Journal of Liquid Chromatography, 16(18), 3977-3996. [Link]

  • Streitwieser, A., et al. (2001). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis. Journal of Biochemical and Biophysical Methods, 47(1-2), 1-17. [Link]

  • Yamauchi, A., et al. (1990). New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives. Journal of Chromatography B: Biomedical Sciences and Applications, 515, 267-274. [Link]

  • Lingeman, H., et al. (1985). RAPID, SENSITIVE AND SPECIFIC DERIVATIZATION METHODS WITH 9-(HYDROXYMETHYL)ANTHRACENE FOR THE FLUORIMETRIC DETECTION OF CARBOXYLIC ACIDS. Journal of Chromatography A, 327, 217-228. [Link]

  • Gagnon, M. R., et al. (1999). Evaluation of 1-(9-anthracenylmethyl)piperazine for the Analysis of Isocyanates in Spray-Painting Operations. AIHAJ, 60(4), 488-498. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). SW-846. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 9-Anthracenemethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this document provides essential guidance on the safe handling, personal protective equipment (PPE), and disposal of 9-Anthracenemethanamine. As a Senior Application Scientist, my aim is to equip you with not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

A Note on Scientific Diligence

Hazard Identification and Risk Assessment: Understanding the "Why"

Based on the toxicological profile of its structural analog, this compound is anticipated to pose the following hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.

  • Serious Eye Irritation: Can lead to significant eye damage if direct contact occurs.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.

These potential hazards necessitate a stringent adherence to the personal protective equipment (PPE) protocols outlined below. The primary objective is to create a barrier between you and the chemical, mitigating the risk of exposure through all potential routes: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

PPE ComponentStandardRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be used when there is a significant risk of splashes.Protects against accidental splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.
Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator: If required, perform a seal check on your respirator.

  • Eye Protection: Put on your safety glasses or goggles.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior surface.

  • Eye Protection: Remove your eye protection.

  • Respirator: Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be kept tightly closed when not in use.

Handling Procedures
  • Engineering Controls: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing the Solid:

    • Ensure the chemical fume hood sash is at the appropriate height.

    • Wear all required PPE.

    • Carefully weigh the desired amount of this compound, minimizing the creation of dust.

    • Clean any spills on the balance immediately with a damp cloth (if compatible with the balance) and dispose of the cloth as hazardous waste.

  • Preparing Solutions:

    • Add the weighed solid to the solvent slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.

    • Clearly label the solution with the chemical name, concentration, date, and your initials.

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Alert colleagues in the immediate area.

  • Evacuate the area if the spill is large or if you feel unwell.

  • If safe to do so, contain the spill using a chemical spill kit.

  • For small solid spills: Gently sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust.

  • For small liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Report the spill to your laboratory supervisor and EHS department.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container.

  • Follow your institution's specific hazardous waste disposal procedures. Do not dispose of this chemical down the drain.

Workflow Visualization

To provide a clear, at-a-glance understanding of the safe handling workflow, the following diagram illustrates the key stages and decision points.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Experiment Experiment Prepare Solution->Experiment Decontaminate Decontaminate Experiment->Decontaminate Spill Spill Experiment->Spill Segregate Waste Segregate Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Hand Wash Hand Wash Doff PPE->Hand Wash Exposure Exposure Spill->Exposure First Aid First Aid Exposure->First Aid Report Report First Aid->Report Report->Decontaminate

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's EHS department with any questions or concerns.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 9-Anthracenemethanol, 98%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Anthracene.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.